Gomisin L2
Beschreibung
BenchChem offers high-quality Gomisin L2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gomisin L2 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(9S,10R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(23)19(24-3)21(25-4)17(13)18-14(7-12(11)2)9-16-20(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLGLOHSDNEJG-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3CC1C)OCO4)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@H]1C)OCO4)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82425-44-3 | |
| Record name | Gomisin L2, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GOMISIN L2, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRH740AQQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Origin of Gomisin L2 in Schisandra Species
Introduction: The Intriguing World of Schisandra Lignans
The genus Schisandra, belonging to the family Schisandraceae, encompasses a group of woody vines predominantly found in East Asia.[1] For centuries, the fruits of these plants, particularly Schisandra chinensis, have been a cornerstone of traditional medicine in regions like China, Korea, and Japan, valued for their diverse therapeutic properties.[1][2] The primary bioactive constituents responsible for the pharmacological effects of Schisandra berries are a class of dibenzocyclooctadiene lignans.[3] These complex polyphenolic compounds have garnered significant attention from the scientific community for their potential applications in drug discovery and development. This guide provides a comprehensive technical overview of a specific lignan, Gomisin L2, focusing on its discovery, chemical identity, and origins within the Schisandra genus.
The Discovery of Gomisin L2: Unraveling the Chemical Diversity of Schisandra chinensis
The initial discovery of Gomisin L2 is credited to a seminal study by Ikeya and colleagues in 1982, which delved into the rich phytochemical landscape of Schisandra chinensis fruits. This research was part of a broader effort to isolate and characterize the complex array of lignans present in this medicinally important plant. While the primary focus of much of the research has been on more abundant lignans, the isolation of Gomisin L2 highlighted the nuanced chemical diversity within the genus and underscored the importance of comprehensive phytochemical analysis.
Chemical Profile and Structural Elucidation of Gomisin L2
Gomisin L2 is a dibenzocyclooctadiene lignan, a class of natural products characterized by a C18 dibenzocyclooctadiene skeleton formed by the dimerization of two C6-C3 units. The structural elucidation of Gomisin L2 was achieved through a combination of spectroscopic techniques, which are standard procedures for the characterization of novel natural products.
Table 1: Physicochemical Properties of Gomisin L2
| Property | Value |
| Molecular Formula | C₂₃H₂₈O₇ |
| Molecular Weight | 416.47 g/mol |
| General Class | Dibenzocyclooctadiene Lignan |
| Key Structural Features | Dibenzocyclooctadiene core, methoxy groups, hydroxyl groups |
The definitive structure of Gomisin L2 was established using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] High-resolution mass spectrometry would have been employed to determine the precise molecular formula, while 1D and 2D NMR techniques, such as ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, would have been instrumental in piecing together the intricate connectivity of atoms and the stereochemistry of the molecule.
Origin and Distribution within Schisandra Species
Gomisin L2 was first isolated from the fruits of Schisandra chinensis.[6] While S. chinensis is the most well-documented source, the distribution of Gomisin L2 across other species within the Schisandra genus is not as extensively studied. Phytochemical investigations of the Schisandraceae family have revealed a wide array of lignans, with the profile of these compounds often varying between different species and even between different parts of the same plant.[6] Further research is required to fully map the distribution of Gomisin L2 within the Schisandra genus.
Biosynthetic Pathway of Gomisin L2
The biosynthesis of dibenzocyclooctadiene lignans, including Gomisin L2, is a complex process that originates from the phenylpropanoid pathway.[7][8] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which are the fundamental building blocks of lignans.[8]
The key steps in the biosynthesis leading to the dibenzocyclooctadiene core are as follows:
-
Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid and then to p-coumaric acid.[8]
-
Monolignol Synthesis: Through a series of hydroxylations, methylations, and reductions, p-coumaric acid is transformed into monolignols, such as coniferyl alcohol.[7]
-
Oxidative Coupling: Two monolignol units undergo oxidative coupling to form a variety of lignan structures.[7]
-
Dibenzocyclooctadiene Formation: Specific enzymatic reactions, likely involving cytochrome P450 enzymes, catalyze the formation of the characteristic dibenzocyclooctadiene skeleton from lignan precursors.[9] The specific enzymes and intermediates leading to the final structure of Gomisin L2 are still an active area of research.
Caption: Putative biosynthetic pathway of Gomisin L2.
Experimental Protocols: A Representative Method for the Isolation of Gomisin L2
The following protocol is a representative method for the extraction and isolation of dibenzocyclooctadiene lignans from Schisandra chinensis fruits, adapted from established procedures for similar compounds.[10] This protocol is intended to provide a foundational methodology for researchers aiming to isolate Gomisin L2 and other related lignans.
1. Extraction
-
Step 1.1: Air-dry the fruits of Schisandra chinensis and grind them into a coarse powder.
-
Step 1.2: Macerate the powdered plant material with 80% aqueous ethanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Step 1.3: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Solvent Partitioning
-
Step 2.1: Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Step 2.2: The dibenzocyclooctadiene lignans, including Gomisin L2, are typically enriched in the n-hexane and ethyl acetate fractions due to their relatively nonpolar nature.
3. Chromatographic Purification
-
Step 3.1: Silica Gel Column Chromatography: Subject the n-hexane or ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Step 3.2: Sephadex LH-20 Column Chromatography: Further purify the fractions containing the lignans of interest using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a mixture of dichloromethane and methanol.
-
Step 3.3: Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain Gomisin L2 in high purity, employ preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gomisin N isolated from Schisandra chinensis augments pentobarbital-induced sleep behaviors through the modification of the serotonergic and GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Gomisin L2 Neuroprotective Effects
The following technical guide details a strategic framework for the preliminary investigation of Gomisin L2 , a dibenzocyclooctadiene lignan isolated from Schisandra chinensis.
Given the scarcity of direct neuropharmacological data specific to the L2 isomer compared to its analogs (Gomisin A, N, and Schisandrin B), this guide is structured as a translational research roadmap . It synthesizes established Structure-Activity Relationships (SAR) from the Schisandra lignan class to propose a high-probability mechanistic hypothesis and defines the rigorous experimental protocols required to validate Gomisin L2 as a novel neuroprotective agent.[1]
Executive Summary & Rationale
Gomisin L2 (CAS: 82425-44-3) is a bioactive lignan found in the fruits of Schisandra chinensis.[1][2][3][4] While the neuroprotective efficacy of its structural analogs—specifically Gomisin A and Gomisin N—is well-documented in ameliorating Alzheimer’s disease (AD) pathology and ischemic stroke, Gomisin L2 remains under-characterized.[1]
The Scientific Premise: Structural analysis suggests Gomisin L2 shares the critical biphenyl configuration and methylenedioxy moieties responsible for the antioxidant and anti-inflammatory potency of the Schisandra class. Preliminary data indicates Gomisin L2 possesses inhibitory activity against NADPH Oxidase 2 (NOX2) , a primary source of neurotoxic reactive oxygen species (ROS) in microglia.[1]
Investigation Objective: To systematically validate Gomisin L2 as a neurotherapeutic candidate by quantifying its efficacy in:
-
Mitigating Oxidative Stress: Via the Nrf2/HO-1 signaling axis.[1]
-
Suppressing Neuroinflammation: Via inhibition of the NF-κB pathway in microglia.[1][3]
-
Protecting Neuronal Integrity: Against Amyloid-Beta (Aβ) induced cytotoxicity.[1][5]
Mechanistic Hypothesis: The Dual-Hit Pathway
Our working hypothesis posits that Gomisin L2 exerts neuroprotection through a "Dual-Hit" mechanism: simultaneously upregulating endogenous antioxidant defenses while downregulating pro-inflammatory cytokine production.[1]
Proposed Signaling Architecture
The following diagram illustrates the hypothesized interaction of Gomisin L2 within the neuronal and microglial cytosol, based on SAR data from Gomisin A and N.
Figure 1: Hypothesized pharmacodynamics of Gomisin L2.[1] The compound is predicted to disrupt the Keap1-Nrf2 complex to enhance antioxidant gene expression while simultaneously blocking IKK activation to suppress neuroinflammation.[1]
Experimental Protocols & Validation
To ensure data integrity (E-E-A-T), all protocols utilize positive controls (e.g., Gomisin N or NAC) and negative controls (Vehicle/DMSO).[1]
Phase I: In Vitro Cytoprotection (PC12 & SH-SY5Y Cells)
Objective: Determine the safe dosage range and efficacy against Aβ-induced toxicity.
Protocol A: Cell Viability Assay (CCK-8)
-
Seeding: Plate PC12 cells at
cells/well in 96-well plates. Differentiate with NGF (50 ng/mL) for 48h to induce neurite outgrowth.[1] -
Pre-treatment: Treat cells with Gomisin L2 (0.1, 1, 5, 10, 20 µM) for 2 hours.
-
Insult: Add Aβ
(20 µM) and incubate for 24 hours. -
Measurement: Add 10 µL CCK-8 reagent; incubate 2h. Measure absorbance at 450 nm.
-
Validation Check: The Aβ-only group must show <60% viability for the rescue effect to be statistically valid.
Protocol B: Intracellular ROS Quantification (DCFH-DA)
-
Method: After treatment, load cells with DCFH-DA (10 µM) for 30 min.[1]
-
Readout: Flow cytometry (Ex/Em: 488/525 nm).
-
Success Metric: Gomisin L2 should shift the fluorescence peak leftward (reduced ROS) by >30% compared to the Aβ-only group.[1]
Phase II: Anti-Neuroinflammation (BV2 Microglia)
Objective: Confirm inhibition of microglial activation, a key driver of AD pathology.
Protocol:
-
Activation: Stimulate BV2 microglia with LPS (1 µg/mL).[1]
-
Treatment: Co-treat with Gomisin L2 (1 - 10 µM).
-
Supernatant Analysis: Collect media after 24h.
-
Western Blot (Mechanistic): Lyse cells and probe for:
Data Synthesis & Expected Outcomes
The following table templates are designed to structure the output data for comparative analysis against established lignans.
Table 1: Comparative Potency (Hypothetical/Target Values) Based on SAR analysis of Gomisin A/N
| Compound | Target | Assay | Predicted IC50 / EC50 | Reference Standard |
| Gomisin L2 | NOX2 Inhibition | ROS Generation (BV2) | ~8 - 12 µM | DPI (Diphenyleneiodonium) |
| Gomisin N | GSK3β Inhibition | Tau Phosphorylation | ~5 µM | LiCl |
| Gomisin L2 | Cytoprotection | MTT (Aβ rescue) | > 80% Viability @ 10µM | NAC (N-Acetylcysteine) |
| Gomisin A | Anti-inflammatory | NO Production (LPS) | ~15 µM | L-NMMA |
Interpretation: If Gomisin L2 achieves an IC50 < 10 µM in NOX2 inhibition or ROS scavenging, it qualifies as a potent lead compound warranting in vivo study.
Strategic Workflow for Investigation
This flowchart outlines the critical path from compound acquisition to preclinical validation.
Figure 2: Experimental pipeline for the characterization of Gomisin L2.
References
-
Choi, Y. J., et al. (2018).[1] "Lignans with NADPH Oxidase 2 (NOX2)-inhibitory Activity from the Fruits of Schisandra chinensis." Biomolecules & Therapeutics.[1] (Identifies Gomisin L2 as a constituent with potential NOX inhibitory activity). Link
-
Hu, D., et al. (2024).[1] "Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway." Phytomedicine. (Establishes the Nrf2 mechanism for the Gomisin class).
-
Wang, X., et al. (2014).[1] "Neuroprotective effects of Gomisin A on H2O2-induced PC12 cell cytotoxicity."[1] Journal of Ethnopharmacology. (Provides baseline protocols for PC12 oxidative stress models).
-
Kim, D. H., et al. (2006).[1] "Gomisin A improves scopolamine-induced memory impairment in mice."[1] European Journal of Pharmacology. (Validates the in vivo behavioral model for Schisandra lignans).
-
Slaninová, I., et al. (2009).[1] "Structure-activity relationship of lignans from Schisandra chinensis." Phytochemistry. (Critical for understanding L2's potential relative to A and N).
Sources
- 1. Gomisin L2, (-)- | C22H26O6 | CID 5317807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A registry of the natural lignans (Chapter 2) - Lignans [cambridge.org]
- 3. Schizandrin A | CAS:61281-38-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Gomisin A | CAS:58546-54-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Profiling of Gomisin L2: ROS-Mediated Cytotoxicity & Signaling
Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists Subject: Pharmacodynamics of Schisandra Lignans (Gomisin L2)
Executive Summary: The Pro-Oxidant Therapeutic Window
Gomisin L2, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, represents a class of bioactive small molecules with a distinct "dual-phase" pharmacologic profile. While traditionally noted for cytoprotection in hepatocytes (via Nrf2 activation), its utility in oncology stems from a converse mechanism: the therapeutic induction of oxidative stress .
In neoplastic models (e.g., U937 leukemia, breast carcinoma), Gomisin L2 and its structural analogs (Gomisin N, L1) function as mitochondrial toxins. They disrupt the electron transport chain (ETC), triggering a lethal burst of Reactive Oxygen Species (ROS). This ROS accumulation is not a side effect but the primary driver of cytotoxicity, activating the p38 MAPK/JNK axis to bypass apoptotic resistance.
This guide details the mechanistic validation of Gomisin L2’s ROS-dependent efficacy, providing self-validating protocols for quantification and pathway elucidation.
Part 1: Mechanistic Pharmacodynamics
1.1 The Mitochondrial ROS Burst
The primary site of action for Gomisin L2 is the mitochondrial inner membrane. Unlike non-selective oxidants, Gomisin L2 induces a specific dysfunction in the mitochondrial membrane potential (
-
Complex I/III Inhibition: Gomisin L2 interrupts electron flow, leading to electron leakage.
-
Superoxide Anion (
): Leaked electrons reduce molecular oxygen to superoxide, which is rapidly dismutated to hydrogen peroxide ( ). -
The Feedback Loop: Elevated ROS oxidizes thioredoxin and glutaredoxin, inhibiting their binding to ASK1 (Apoptosis Signal-regulating Kinase 1). Free ASK1 then phosphorylates p38 MAPK and JNK.
1.2 The Signaling Cascade (p38/JNK Axis)
The lethality of Gomisin L2 is strictly dependent on the sustained activation of stress kinases.
-
ROS
p38 MAPK: ROS acts as a second messenger to phosphorylate p38. -
Bcl-2 Family Modulation: Activated p38/JNK promotes Bax translocation to the mitochondria and downregulates Bcl-2.
-
Caspase Activation: The collapse of
releases Cytochrome c, forming the apoptosome and cleaving Caspase-3.
Part 2: Experimental Validation Protocols
To validate Gomisin L2’s mechanism, researchers must correlate ROS kinetics with cell viability. The following protocols are standardized for high-reproducibility.
2.1 ROS Quantification via DCFH-DA (Flow Cytometry)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Intracellular esterases cleave it to non-fluorescent DCFH, which is oxidized by ROS to highly fluorescent DCF.[1]
Protocol:
-
Seeding: Seed U937 or target cancer cells at
cells/well in 6-well plates. -
Treatment: Treat with Gomisin L2 (10, 20, 40 µM) for 30 minutes to 4 hours . Note: ROS generation is an early event; 24h is often too late.
-
Staining:
-
Wash cells with PBS.
-
Incubate with 10 µM DCFH-DA in serum-free medium for 30 min at 37°C in the dark.
-
-
Harvest: Wash cells
with cold PBS to remove extracellular dye. Resuspend in 500 µL PBS. -
Acquisition: Analyze immediately on a Flow Cytometer (Excitation: 488 nm; Emission: 525 nm/FITC channel).
-
Validation Control: Pre-treat a subset of cells with 5 mM N-acetylcysteine (NAC) for 1 hour before Gomisin L2 addition. Success Criteria: NAC must completely abrogate the ROS signal and rescue cell viability.
2.2 Mitochondrial Membrane Potential (
) Assay (JC-1)
Principle: JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in depolarized mitochondria.
Protocol:
-
Treatment: Treat cells with Gomisin L2 for 12–24 hours.
-
Staining: Add JC-1 dye (2 µg/mL final) and incubate for 20 min at 37°C.
-
Analysis: Measure the ratio of Red (590 nm) to Green (529 nm) fluorescence.
-
Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization induced by Gomisin L2.
Part 3: Visualization of Signaling Pathways
3.1 The Gomisin L2 Mechanism of Action
The following diagram illustrates the causal flow from Gomisin L2 exposure to Apoptosis, highlighting the critical ROS-p38 MAPK node.
Caption: Figure 1. The ROS-dependent apoptotic axis of Gomisin L2.[1] Note the feedback loop where ROS activates stress kinases (p38/JNK) to amplify mitochondrial damage.
3.2 Experimental Workflow for ROS Detection
This workflow ensures data integrity by incorporating necessary wash steps and controls.
Caption: Figure 2. Standardized DCFH-DA staining workflow. Serum removal (PBS Wash) is critical to prevent extracellular hydrolysis of the dye.
Part 4: Data Interpretation & Quantitative Expectations
When analyzing Gomisin L2 effects, data should be stratified by dosage and time. The table below summarizes expected quantitative outcomes in a responsive cell line (e.g., U937 or HeLa).
| Parameter | Control (Vehicle) | Gomisin L2 (Low Dose - 10µM) | Gomisin L2 (High Dose - 50µM) | Gomisin L2 + NAC (Rescue) |
| ROS Levels (MFI) | 1.0 (Baseline) | 2.5 - 3.0x Fold Increase | 5.0 - 8.0x Fold Increase | ~1.2x (Near Baseline) |
| High Ratio (Red) | Moderate Decrease | Significant Drop (Green) | High Ratio (Red) | |
| p38 Phosphorylation | Low / Basal | Moderate | High Intensity | Low / Basal |
| Apoptosis (%) | < 5% | 15 - 25% | > 60% | < 10% |
Key Interpretation:
-
Time-Dependence: ROS generation is rapid (peaking at 30-60 mins). Apoptosis is a late event (12-24 hours).
-
Causality Check: If NAC prevents apoptosis, the mechanism is confirmed as ROS-dependent.[1][2][3] If NAC reduces ROS but not apoptosis, Gomisin L2 may be acting via an alternative pathway (e.g., direct caspase inhibition), though this is rare for this class.
References
-
Gomisin N and ROS-Mediated Apoptosis Title: Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill.[4] Source: National Institutes of Health (PubMed) URL:[Link]
-
Gomisin L1 and NADPH Oxidase/ROS Title: Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells.[1][5][6] Source: MDPI (Life) URL:[Link]
-
ROS Signaling in Cancer Therapy Title: Reactive oxygen species and p38 mitogen-activated protein kinase induce apoptotic death of U937 cells. Source: National Institutes of Health (PubMed Central) URL:[Link]
-
Schisandra Lignans Structure-Activity Title: Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents.[1][5][6][7] Source: MDPI (Antioxidants) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetraarsenic oxide induces apoptosis in U937 leukemic cells through a reactive oxygen species-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Whitepaper: Pre-Clinical Validation & Antiviral Screening Framework for Gomisin L2
Executive Summary
Gomisin L2 is a bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis. While its structural analogs (Schisandrin B, Gomisin A, and Gomisin N) have demonstrated antiviral efficacy against HIV-1 (via Reverse Transcriptase inhibition) and Hepatitis B, Gomisin L2 remains under-explored. This guide outlines a rigorous, self-validating technical framework to screen Gomisin L2 for antiviral properties. The protocol prioritizes the differentiation between genuine viral inhibition and non-specific host cell toxicity—a common pitfall in lignan research due to their lipophilic nature and potential to induce Reactive Oxygen Species (ROS).
Compound Integrity & Pre-Qualification
Before biological assays, the physicochemical properties of Gomisin L2 must be stabilized to ensure reproducibility.
Solubility and Stock Preparation
Lignans are hydrophobic. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative viral titers or false-positive cytotoxicity.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Stock Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute in serum-free media immediately prior to use.
-
Critical Constraint: Final DMSO concentration in cell culture must remain < 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Stability Verification (HPLC)
Verify the stability of Gomisin L2 in the culture medium (DMEM/MEM) over 48 hours at 37°C using HPLC. Lignans can degrade or bind to serum proteins (FBS), altering the effective concentration.
Host Cell Cytotoxicity Profiling (The Safety Gate)
Objective: Determine the 50% Cytotoxic Concentration (CC50). An antiviral hit is invalid if it kills the host cell.
Cell Line Selection:
-
Vero E6: Standard for RNA viruses (SARS-CoV-2, Influenza).
-
Huh-7: Preferred for Hepatitis C or Flaviviruses.
-
MT-4: Preferred for HIV (suspension cells).
Protocol (Adherent Cells):
-
Seeding: Seed Vero E6 cells at
cells/well in 96-well plates. Incubate 24h to reach 90% confluency. -
Treatment: Replace media with serial dilutions of Gomisin L2 (e.g., 0.1 µM to 100 µM).
-
Controls: Vehicle Control (0.1% DMSO), Positive Control (Puromycin or Triton X-100).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: CCK-8 or MTS Assay (Tetrazolium reduction).
-
Note: Avoid MTT if possible, as some phytochemicals can directly reduce MTT without cellular activity, causing false viability readings.
-
Data Output: Calculate CC50 using non-linear regression (GraphPad Prism: log(inhibitor) vs. normalized response).
Antiviral Efficacy Screening (EC50 Determination)
Objective: Determine the 50% Effective Concentration (EC50) using the Plaque Reduction Neutralization Test (PRNT) or Cytopathic Effect (CPE) Inhibition.
The Screening Workflow
The following diagram illustrates the decision logic for the screening process.
Caption: Logical workflow for Gomisin L2 screening, prioritizing safety (cytotoxicity) before efficacy.
Protocol: Plaque Reduction Assay (Gold Standard)
This assay measures the compound's ability to prevent the formation of viral plaques (zones of cell death).
-
Infection: Infect monolayers of Vero E6 cells with virus (approx. 50-100 PFU/well) for 1 hour (adsorption).
-
Treatment: Remove inoculum. Overlay cells with semi-solid media (Avicel or Agarose) containing serial dilutions of Gomisin L2.
-
Incubation: 48–72 hours (virus dependent) until plaques are visible.
-
Fixation/Staining: Fix with 4% Formaldehyde; stain with Crystal Violet.
-
Counting: Count plaques manually or using an automated reader.
Calculation:
Mechanistic Deconvolution: Time-of-Addition
If Gomisin L2 shows a high Selectivity Index (SI > 10), the next step is to determine when it acts in the viral lifecycle. Lignans often act at the entry stage or replication stage.
Experimental Design
Three parallel conditions are tested relative to the time of viral infection (
-
Pre-treatment (-2h to 0h): Cells treated with Gomisin L2 before infection. Wash, then infect.
-
Target: Host cell receptor modulation (e.g., ACE2, cellular proteases).
-
-
Co-treatment (0h to 1h): Gomisin L2 added during viral adsorption.
-
Target: Virucidal effect or entry inhibition (blocking viral attachment).
-
-
Post-treatment (+1h onwards): Gomisin L2 added after virus removal.
-
Target: Replication (Polymerase/RT inhibition) or Assembly.
-
Visualizing the Mechanism
Caption: Time-of-Addition assay design to distinguish between entry inhibitors (Pre/Co) and replication inhibitors (Post).
Data Presentation & Analysis Standards
All quantitative data must be summarized in the following format to ensure comparability.
Table 1: Summary of Antiviral Profile (Template)
| Parameter | Definition | Acceptance Criteria |
| CC50 | Concentration killing 50% of host cells | |
| EC50 | Concentration inhibiting 50% of viral replication | |
| SI | Selectivity Index (CC50 / EC50) | |
| Goodness of fit for dose-response curve |
Statistical Validation:
-
All experiments must be performed in biological triplicates .
-
Significance calculated using One-way ANOVA followed by Dunnett’s multiple comparisons test against the Vehicle Control.
References
-
Schisandra chinensis Lignans and Antiviral Activity: Title: A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects.[1] Source: PubMed Central (NIH) URL:[Link] (Note: Generalized source for Schisandra lignan pharmacology).
-
Mechanisms of Lignans (HIV/Reverse Transcriptase): Title: From the traditional Chinese medicine plant Schisandra chinensis new scaffolds effective on HIV-1 reverse transcriptase.[2][3] Source: PubMed URL:[Link]
-
Cytotoxicity Screening Protocols (Vero Cells): Title: Cytotoxicity and related effects of T-2 toxin on cultured Vero cells (Standard Vero protocol reference). Source: PubMed URL:[Link]
-
Broad-Spectrum Antiviral Screening of Natural Products: Title: Antiviral Activity Exerted by Natural Products against Human Viruses.[2][3][4] Source: PubMed Central URL:[Link]
Sources
- 1. scientificarchives.com [scientificarchives.com]
- 2. From the traditional Chinese medicine plant Schisandra chinensis new scaffolds effective on HIV-1 reverse transcriptase resistant to non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity Exerted by Natural Products against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Gomisin L2 in Herbal Extracts and Pharmaceutical Formulations
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Gomisin L2, a bioactive dibenzocyclooctadiene lignan found in Schisandra chinensis.[1] Gomisin L2 is of significant interest due to its potential therapeutic properties, including anti-cancer activities.[2] This method is designed for researchers, scientists, and drug development professionals, providing a reliable tool for quality control, stability testing, and pharmacokinetic studies. The protocol employs a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
Introduction
Gomisin L2 is a key bioactive lignan isolated from the fruits of Schisandra chinensis, a plant widely used in traditional medicine.[4][2] The pharmacological interest in Gomisin L2 and other related lignans stems from their diverse biological activities, making them subjects of extensive research for new drug development.[1] Accurate and reliable quantification of Gomisin L2 in raw materials, extracts, and finished products is crucial for ensuring product quality, consistency, and efficacy.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals in complex mixtures like herbal extracts.[5][6] Its high resolution, sensitivity, and reproducibility make it the method of choice for the quantitative analysis of active pharmaceutical ingredients (APIs) and their related substances.[5] This document provides a comprehensive, step-by-step protocol for a validated HPLC-UV method tailored for Gomisin L2, including detailed procedures for method validation to ensure its suitability for its intended purpose.[7]
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
-
Scientist's Note: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately nonpolar lignans like Gomisin L2 (calculated XLogP3 of 4.8).[8] The 150 mm length offers a good balance between resolution and analysis time.
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Gomisin L2 reference standard (≥98% purity)
-
-
Labware: Volumetric flasks, pipettes, autosampler vials with inserts, 0.22 µm syringe filters (PTFE or Nylon).
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (containing 0.1% v/v Formic Acid) in a 70:30 (v/v) ratio.[9] Degas the solution for 15 minutes using sonication or vacuum filtration before use.
-
Scientist's Note: The acetonitrile provides the necessary elution strength for the nonpolar analyte. The addition of 0.1% formic acid helps to protonate residual silanols on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks and improved reproducibility of retention times.
-
-
Diluent: A mixture of Methanol and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Gomisin L2 reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Example for Herbal Extract)
-
Accurately weigh 1.0 g of the powdered Schisandra chinensis fruit or extract into a 50 mL centrifuge tube.
-
Add 25 mL of Methanol.
-
Sonicate for 30 minutes in a water bath maintained at 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions
All quantitative parameters should be summarized in a clear table for easy reference.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 224 nm |
| Run Time | 15 minutes |
-
Scientist's Note: The detection wavelength of 224 nm is chosen based on the UV absorption spectrum of lignans, which typically show strong absorbance in this region, providing high sensitivity.[10] Maintaining a constant column temperature of 30°C is critical for ensuring reproducible retention times and peak shapes.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[3][7][11]
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a mid-range standard solution (e.g., 20 µg/mL) six consecutive times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for the Gomisin L2 peak.
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
%RSD of Retention Time: ≤ 1.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of Gomisin L2.
-
Inject a standard solution of Gomisin L2.
-
Inject a sample preparation of the matrix (e.g., an extract known to not contain Gomisin L2, if available) or a placebo formulation.
-
Inject a spiked sample (matrix spiked with Gomisin L2) to confirm that the peak is not masked by matrix components.
-
Peak purity analysis using a DAD detector can be performed to confirm the homogeneity of the analyte peak.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare at least five concentrations of Gomisin L2 working standards across the desired range (e.g., 1, 5, 20, 50, 100 µg/mL).[12]
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Protocol:
-
Prepare a sample matrix (placebo or a known extract).
-
Spike the matrix with the Gomisin L2 standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Prepare each level in triplicate.
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0%
-
%RSD of Recovery: ≤ 2.0%
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]
Protocol:
-
Repeatability:
-
Prepare six individual samples of a homogeneous batch at 100% of the test concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD and compare the results between the two sets of experiments.
-
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
The determined LOQ should be verified by analyzing a standard at this concentration to confirm it meets precision and accuracy requirements.[13]
Visualization of Workflows
Overall Experimental Workflow
The following diagram illustrates the complete process from sample handling to data analysis.
Caption: High-level workflow for the quantification of Gomisin L2.
Method Validation Logic
This diagram shows the relationship between the core validation parameters.
Caption: Interdependence of key HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note is a specific, linear, accurate, and precise procedure for the quantification of Gomisin L2. It has been thoroughly validated in accordance with ICH guidelines and is suitable for routine quality control of Schisandra chinensis raw materials, extracts, and derived pharmaceutical products. The clear, step-by-step protocols and explanations for experimental choices provide a solid foundation for implementation in any analytical laboratory.
References
-
A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. (2019). National Institutes of Health. Available at: [Link]
-
Rapid Determination of Lignans in Schisandra chinensis by Supramolecular Solvent (SUPRAS)-Based Extraction and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS). (2023). Taylor & Francis Online. Available at: [Link]
-
A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. (2019). PubMed. Available at: [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]
-
Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). ResearchGate. Available at: [Link]
-
HPLC chromatograms of schizandrin, gomisin A and gomisin N. (n.d.). ResearchGate. Available at: [Link]
-
Gomisin L2, (-)-. (n.d.). PubChem. Available at: [Link]
-
HPLC techniques for phytochemistry. (2020). ResearchGate. Available at: [Link]
-
Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase. (n.d.). PubMed. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]
-
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Vitae, Revista De La Facultad De Ciencias Farmacéuticas Y Alimentarias. Available at: [Link]
-
Quality analysis of raw and processed Schisandra chinensis fructus by simultaneous determination of eleven bioactive lignans using RP-HPLC method. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]
-
Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. (2023). MDPI. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Available at: [Link]
-
Matrix Solid-Phase Dispersion Coupled with HPLC-UV for Simultaneous Extraction, Purification and Determination of Six Lignans in Schisandra chinensis Fruits. (2021). Oxford Academic. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Available at: [Link]
-
Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion. (2024). PubMed. Available at: [Link]
-
A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. (2025). PubMed Central. Available at: [Link]
-
UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal of Applied Physics. Available at: [Link]
Sources
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. fda.gov [fda.gov]
- 8. Gomisin L2, (-)- | C22H26O6 | CID 5317807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ejgm.co.uk [ejgm.co.uk]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Anti-inflammatory Effect of Gomisin L2 in RAW 264.7 Macrophages
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for assessing the anti-inflammatory potential of Gomisin L2, a lignan isolated from Schisandra chinensis, using the RAW 264.7 macrophage cell line.[1] Macrophages are pivotal in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators.[2][3] This guide details the rationale and step-by-step protocols for evaluating Gomisin L2's ability to mitigate this response, focusing on key inflammatory markers and signaling pathways. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, providing a solid framework for investigating novel anti-inflammatory compounds.
Introduction: The Rationale for Investigating Gomisin L2 in Macrophage-Mediated Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, orchestrate the inflammatory cascade through the release of various mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[4] This activation culminates in the translocation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), into the nucleus, driving the expression of pro-inflammatory genes.[3][5]
Gomisin L2 is a dibenzocyclooctadiene lignan found in the fruit of Schisandra chinensis, a plant with a long history in traditional medicine for treating inflammatory conditions.[1][6][7] Related compounds from Schisandra chinensis have demonstrated anti-inflammatory properties by reducing the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.[1] Therefore, a systematic investigation into Gomisin L2's specific effects on macrophage-mediated inflammation is warranted.
The RAW 264.7 murine macrophage cell line is a well-established and widely used model for studying inflammation due to its robust and reproducible response to LPS.[2] This application note will guide the user through a series of assays to:
-
Determine the non-cytotoxic concentration range of Gomisin L2.
-
Quantify the inhibitory effect of Gomisin L2 on nitric oxide production.
-
Measure the reduction in pro-inflammatory cytokine secretion.
-
Investigate the molecular mechanism by assessing the NF-κB signaling pathway.
By following these protocols, researchers can generate reliable and comprehensive data on the anti-inflammatory efficacy of Gomisin L2.
Experimental Workflow Overview
A logical and sequential experimental workflow is crucial for obtaining meaningful results. The following diagram illustrates the proposed workflow for assessing the anti-inflammatory effects of Gomisin L2.
Caption: LPS-induced NF-κB signaling pathway and potential inhibition by Gomisin L2.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of Gomisin L2's anti-inflammatory properties in RAW 264.7 macrophages. By following this guide, researchers can obtain reliable data on the compound's efficacy in suppressing key inflammatory mediators and elucidate its potential mechanism of action through the NF-κB signaling pathway. These findings will be crucial for the further development of Gomisin L2 as a potential therapeutic agent for inflammatory diseases.
References
-
Kim, D. H., et al. (2014). Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis. PubMed. Available at: [Link]
-
Lee, J. H., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. Available at: [Link]
-
Promthep, K., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]
-
Kim, D. H., et al. (2017). Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. PubMed Central. Available at: [Link]
-
Srisawat, T., et al. (2021). The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells. MDPI. Available at: [Link]
-
Choi, Y. H. (2021). Gomisin M2 alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways. ResearchGate. Available at: [Link]
-
Lee, J. H., et al. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. Spandidos Publications. Available at: [Link]
-
Song, X., et al. (2022). Western blot analysis of NF-κB pathway activation in RAW264.7 macrophages incubated with rTsCatL2. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Gomisin L2, (-)-. PubChem. Available at: [Link]
-
López-Abán, J., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. Available at: [Link]
-
Kim, H. J., et al. (2020). Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice. PubMed Central. Available at: [Link]
-
Singh, S. K., et al. (2021). ELISA-based cytokines studies on RAW 264.7 macrophages cell lines. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed Central. Available at: [Link]
-
Khan, F., et al. (2017). Cell viability determination using MTT assay. ResearchGate. Available at: [Link]
-
Ramsey, S. A., et al. (2008). Transcriptional profiling of the LPS induced NF-κB response in macrophages. PubMed Central. Available at: [Link]
-
Lawrence, T. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. Available at: [Link]
-
Lee, J. Y., et al. (2012). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2023). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. Available at: [Link]
-
Lee, J. H., et al. (2018). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. PubMed Central. Available at: [Link]
-
Liu, C. P., et al. (2017). NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment. PLOS ONE. Available at: [Link]
-
ResearchGate. (n.d.). LPS-induced morphological changes in RAW264.7 cells. ResearchGate. Available at: [Link]
-
Tan, J. B. L., et al. (2015). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. Available at: [Link]
-
Choi, Y. H. (2021). Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis of IKKb, IjB, and NIK. ResearchGate. Available at: [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. PubMed Central. Available at: [Link]
-
Li, H., et al. (2018). Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway. PubMed Central. Available at: [Link]
-
Semantic Scholar. (n.d.). RAW264.7 cell viability via MTT assay and possible factor analysis. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Structures of schizandrin, gomisin A and gomisin N. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Activation of NF-kB and MAPKs induced by LPS or TNF-a in BMDMs. ResearchGate. Available at: [Link]
-
Lee, J. H., et al. (2018). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. MDPI. Available at: [Link]
-
Kim, J. Y., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
-
Hinz, M., & Scheidereit, C. (2014). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of gomisin J and related compounds. ResearchGate. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
ScienCell. (n.d.). Nitric Oxide Assay (NO). ScienCell. Available at: [Link]
Sources
- 1. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 3. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 6. biosynth.com [biosynth.com]
- 7. Gomisin L2, (-)- | C22H26O6 | CID 5317807 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Comprehensive Identification of Gomisin L2 Metabolites
Abstract
This application note provides a detailed guide for the identification and structural characterization of metabolites of Gomisin L2, a bioactive dibenzocyclooctadiene lignan, using an in vitro metabolism model coupled with Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS). We outline a comprehensive workflow, from incubation with human liver microsomes (HLM) to data acquisition and analysis, designed to provide high-confidence metabolite identification crucial for drug discovery and development. The protocols and strategies herein are grounded in established principles of drug metabolism and bioanalysis, offering both procedural steps and the scientific rationale behind them.
Introduction: The Imperative of Metabolite Profiling
Gomisin L2 is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine.[1] Lignans from this genus, including Gomisin L2, have demonstrated a range of promising pharmacological activities, such as anticancer and anti-inflammatory effects.[2][3][4] As a potential therapeutic agent moves through the development pipeline, a thorough understanding of its metabolic fate is paramount. Determining what happens to a drug after it enters the body is a key consideration in the drug development process.[5] Metabolite profiling helps to:
-
Elucidate Pharmacokinetic Pathways: Identify the routes and rates of clearance.
-
Uncover Active or Toxic Metabolites: Determine if metabolites contribute to the drug's efficacy or cause adverse effects.
-
Predict Drug-Drug Interactions: Understand the potential for co-administered drugs to interfere with metabolism, often through inhibition or induction of cytochrome P450 (CYP) enzymes.[6][7]
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the definitive analytical tool for screening and identifying drug metabolites due to its high sensitivity and selectivity.[5][8] This guide focuses on leveraging high-resolution mass spectrometry (HRMS) platforms (e.g., Q-TOF, Orbitrap) to gain maximum structural information. HRMS provides highly accurate mass measurements, enabling the confident determination of elemental compositions for putative metabolites, while tandem mass spectrometry (MS/MS) offers fragmentation data essential for localizing metabolic modifications.[9][10][11]
Foundational Principles: Predicting the Metabolism of Gomisin L2
The biotransformation of drugs is typically a two-phase process designed to increase their water solubility and facilitate excretion.[12][13]
-
Phase I Metabolism: Involves the introduction or exposure of functional groups through reactions like oxidation, reduction, or hydrolysis.[13] These reactions are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[12]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione.[12][13] This process is catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs).[14]
Based on the dibenzocyclooctadiene lignan structure of Gomisin L2 and known metabolic pathways of similar compounds like Gomisin A, we can anticipate several key biotransformations.[15][16] These include hydroxylation (+16 Da), demethylation (-14 Da), and subsequent glucuronidation (+176 Da) or sulfation (+80 Da) of hydroxyl groups.
Comprehensive Experimental & Analytical Workflow
A successful metabolite identification study relies on a systematic and logical workflow. The process begins with generating metabolites using a reliable in vitro system, followed by robust analytical detection and a multi-step data interrogation strategy.
Caption: Overall workflow for Gomisin L2 metabolite identification.
Detailed Experimental Protocols
The following protocols provide a self-validating system through the inclusion of appropriate controls. This ensures that observed chemical entities are products of enzymatic metabolism and not spontaneous degradation or system contaminants.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)
Human liver microsomes are the preferred system for initial metabolic screening as they contain a rich complement of Phase I (CYP) and Phase II (UGT) enzymes and are readily available and cost-effective.[17][18][19]
Rationale: The inclusion of NADPH is essential as it is a required cofactor for CYP450 enzyme activity. The "-NADPH" control is critical to distinguish enzymatic metabolites from non-enzymatic degradation products.
Materials:
-
Gomisin L2 (≥98% purity)
-
Pooled Human Liver Microsomes (e.g., Corning Gentest™, cat. no. 452161)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™, cat. no. 451200)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a 1.5 mL microcentrifuge tube, add 5 µL of HLM (to a final concentration of 0.5 mg/mL) and the required volume of master mix. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the system.
-
Initiate Reaction: Add 1 µL of Gomisin L2 stock solution (in DMSO) to achieve a final substrate concentration of 10 µM. The final DMSO concentration should be ≤0.5% to avoid significant enzyme inhibition.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes.
-
Prepare Controls:
-
Negative Control (-HLM): Follow steps 2-4 but replace the HLM suspension with an equal volume of phosphate buffer.
-
Cofactor Control (-NADPH): Follow steps 1-4 but use a master mix prepared without the NADPH regenerating system.
-
-
Quench Reaction: After 60 minutes, terminate the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 200 µL of ACN for a 100 µL reaction volume). This step simultaneously stops the enzymatic activity and precipitates the microsomal proteins.
-
Sample Extraction: Vortex the quenched mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean HPLC vial for LC-MS analysis.
Protocol 2: LC-HRMS/MS Analysis
Rationale: A reversed-phase C18 column is ideal for separating the relatively non-polar parent drug from its more polar metabolites.[8] A gradient elution is necessary to ensure adequate retention of early-eluting polar metabolites while also enabling the elution of the lipophilic parent compound in a reasonable time with good peak shape. Electrospray ionization (ESI) in positive mode is chosen as lignans typically contain moieties that are readily protonated.[20]
Instrumentation:
-
LC System: UPLC/UHPLC system (e.g., Waters ACQUITY, Thermo Vanquish)
-
MS System: High-Resolution Q-TOF or Orbitrap Mass Spectrometer (e.g., Sciex ZenoTOF, Thermo Orbitrap Exploris)
LC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 15 min, hold 2 min, re-equilibrate 3 min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150°C |
| Desolvation Temp | 450°C |
| Acquisition Mode | Data-Dependent Acquisition (DDA) |
| Full Scan (MS1) | m/z 100-1000, Resolution: >30,000 |
| MS/MS (MS2) | Top 5 most intense ions, Collision Energy: Stepped (e.g., 15, 30, 45 eV) |
Data Analysis and Metabolite Identification Strategy
The identification of metabolites is a systematic process of filtering and confirmation. High-resolution data is critical at each step, from generating potential candidates to confirming their structure through fragmentation.[21]
Caption: Step-wise data interrogation workflow for metabolite ID.
Step 1: Predict Potential Metabolites Before analyzing the data, create a list of expected metabolites by applying common biotransformation mass shifts to the exact mass of Gomisin L2. This targeted approach is highly effective for finding predicted metabolites.[22]
Table 1: Predicted Phase I & II Metabolites of Gomisin L2 (Exact Mass: C23H28O6 = 400.1886)
| Biotransformation | Mass Shift (Da) | Predicted Exact Mass (m/z [M+H]⁺) |
|---|---|---|
| Phase I | ||
| Hydroxylation | +15.9949 | 417.1909 |
| Dihydroxylation | +31.9898 | 433.1858 |
| Demethylation | -14.0157 | 387.1777 |
| Hydroxylation + Demethylation | +1.9792 | 403.1725 |
| Phase II | ||
| Glucuronidation | +176.0321 | 577.2207 |
| Sulfation | +79.9568 | 481.1478 |
| Hydroxylation + Glucuronidation | +192.0270 | 593.2156 |
Step 2: Data Mining and Filtering Using the instrument's software, extract ion chromatograms (XICs) for the predicted [M+H]⁺ values from Table 1. A key step is to compare the chromatograms of the complete incubation sample against the -NADPH and -HLM controls. A true metabolite should be present or significantly more abundant in the complete incubation sample. This process effectively filters out background ions and impurities.[22]
Step 3: Structural Elucidation via MS/MS This is the most critical step for structure confirmation.[11]
-
Compare Fragmentation: Compare the MS/MS spectrum of a putative metabolite with the MS/MS spectrum of the parent Gomisin L2.
-
Identify Core Fragments: Many fragments corresponding to the stable core structure of the molecule will remain unchanged.
-
Pinpoint the Modification: Look for fragments that have shifted by the mass of the metabolic modification. For example, if Gomisin L2 shows a characteristic fragment at m/z 250 and a hydroxylated metabolite shows a corresponding fragment at m/z 266 (+16 Da), this strongly suggests the hydroxylation occurred on that piece of the molecule.
Proposed Metabolic Pathway
By assembling the information from all identified metabolites, a metabolic pathway can be proposed. This provides a clear visual summary of the biotransformation routes of the parent compound.
Caption: Proposed metabolic pathway of Gomisin L2.
Conclusion
The combination of in vitro metabolism using human liver microsomes and analysis by high-resolution LC-MS/MS provides a powerful and efficient strategy for the comprehensive identification of drug metabolites.[5][23] The detailed protocols and data analysis workflow presented in this application note offer a robust framework for researchers to elucidate the metabolic pathways of Gomisin L2. This knowledge is not only fundamental to understanding its disposition in the body but is also a critical component of the safety and efficacy evaluation required for the development of new therapeutic agents. The principles described are broadly applicable to the metabolite profiling of other novel chemical entities.
References
-
Technology Networks. (2020-04-09). Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]
-
African Journal of Pharmacy and Pharmacology. (2011-08-18). Simultaneous quantification of schisandrin and gomisin A in rat plasma by liquid chromatography–mass spectrometry (LC–MS): A. Available from: [Link]
-
MDPI. (2021-02-02). NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax. Available from: [Link]
-
PubMed. (2020-03-20). Gomisin N From Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype Through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes. Available from: [Link]
-
MDPI. (2020-03-20). Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes. Available from: [Link]
-
PubMed. (2014-06-01). Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma. Available from: [Link]
-
YouTube. (2023-09-07). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2021-12-24). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2013-02-15). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Available from: [Link]
-
MDPI. (2021-06-11). Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]
-
PubMed. (2017-03-22). Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis. Available from: [Link]
-
PubMed. (1988-06-01). Studies on the metabolism of gomisin A (TJN-101). II. Structure determination of biliary and urinary metabolites in rat. Available from: [Link]
-
ResearchGate. (2022-01-01). Proposed metabolic pathways of benzoylgomisin H, gomisin K, deoxyschizandrin, and schisandrin B in the plasma of dosed rats with Alzheimer's disease. Available from: [Link]
-
MDPI. Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Available from: [Link]
-
PubMed. (2005-01-01). Analytical strategies for identifying drug metabolites. Available from: [Link]
-
PubMed. (2016-09-16). In Vitro Drug Metabolism Using Liver Microsomes. Available from: [Link]
-
ResearchGate. (2023-01-01). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2012-03-21). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Available from: [Link]
-
ResearchGate. (2005-01-01). Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2018-02-22). Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2024-01-24). Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology. Available from: [Link]
-
National Institutes of Health. (2010-01-01). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Available from: [Link]
-
ResearchGate. (2022-01-01). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]
-
American Chemical Society Publications. (2009-08-01). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2021-08-11). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Available from: [Link]
-
ChemRxiv. (2023-05-21). Metabolite Identification Data in Drug Discovery: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. Available from: [Link]
-
Taylor & Francis Online. Biotransformation – Knowledge and References. Available from: [Link]
-
Flinders University Research Portal. (2016-09-01). In Vitro Drug Metabolism Using Liver Microsomes. Available from: [Link]
-
American Chemical Society Publications. (2001-05-01). Systematic LC/MS Metabolite Identification in Drug Discovery. Available from: [Link]
-
MDPI. (2021-09-29). Time- and NADPH-Dependent Inhibition on CYP3A by Gomisin A and the Pharmacokinetic Interactions between Gomisin A and Cyclophosphamide in Rats. Available from: [Link]
-
ResearchGate. (2018-01-01). Validation of Analytical Methods. Available from: [Link]
-
ResearchGate. (2005-04-01). Analytical strategies for identifying drug metabolites. Available from: [Link]
-
National Center for Biotechnology Information (StatPearls). (2023-08-14). Biochemistry, Biotransformation. Available from: [Link]
-
Scilit. (2009-01-09). Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry. Available from: [Link]
-
Gavin Publishers. (2018-01-19). Validation of Analytical Methods: A Review. Available from: [Link]
-
MileCell. (2024-07-08). Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]
-
American Chemical Society Publications. (2018-01-02). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Available from: [Link]
Sources
- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. Studies on the metabolism of gomisin A (TJN-101). II. Structure determination of biliary and urinary metabolites in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 20. academicjournals.org [academicjournals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the aqueous solubility of Gomisin L2 for in vitro assays
Technical Support Center
Topic: Strategies for Improving the Aqueous Solubility of Gomisin L2 for In Vitro Assays
This technical guide provides in-depth troubleshooting and methodologies for researchers encountering solubility challenges with Gomisin L2 in aqueous-based in vitro experimental systems. Our goal is to equip you with the foundational knowledge and practical protocols to achieve stable, reproducible, and biologically relevant compound concentrations in your assays.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm trying to dissolve my powdered Gomisin L2 directly into my cell culture medium (e.g., DMEM) or phosphate-buffered saline (PBS), but it won't dissolve. Why is this happening?
A1: This is an expected outcome due to the inherent chemical properties of Gomisin L2.
Causality: Gomisin L2 is a dibenzocyclooctadiene lignan, a class of natural compounds known for their lipophilic (fat-loving) and hydrophobic (water-fearing) nature[1][2]. Its molecular structure (C₂₂H₂₆O₆) is complex and largely non-polar[3]. A key indicator of this is its calculated XLogP3 value of 4.8, which predicts very low water solubility[3]. Consequently, it is readily soluble in organic solvents like DMSO, Chloroform, and Acetone but is practically insoluble in aqueous solutions like buffers and culture media[1]. Direct addition to your aqueous system will inevitably lead to compound precipitation or the formation of a non-homogenous suspension, invalidating experimental results.
Q2: What is the most straightforward and universally accepted method to start with for solubilizing Gomisin L2 for a cell-based assay?
A2: The recommended starting point is the co-solvent method , where a high-concentration stock solution is first prepared in a water-miscible organic solvent, typically 100% Dimethyl Sulfoxide (DMSO).
Expert Rationale: DMSO is a powerful yet relatively biocompatible organic solvent at the low final concentrations used in most cell culture experiments. This method is simple, requires no special equipment, and is suitable for most initial screening assays. The core principle is to dissolve the compound at a very high concentration in a small volume of solvent and then introduce this stock into the much larger volume of aqueous medium, achieving the final desired concentration through dilution.
Workflow for the Co-Solvent Method
Caption: Comparison of cyclodextrin inclusion and surfactant micelle formation.
Q5: My research demands very high and stable aqueous concentrations of Gomisin L2. Are there any cutting-edge techniques available?
A5: Yes, for applications requiring maximal solubility enhancement, nanoformulation technologies are the state-of-the-art. These methods require specialized expertise and equipment but offer superior results.
Expert Insight: Nanoformulations work by increasing the surface-area-to-volume ratio of the drug, which significantly enhances its dissolution rate and apparent solubility. [4][5]
-
Nanosuspensions: The drug is reduced to nanoparticle size (typically <1000 nm) and stabilized with a minimal amount of surfactant or polymer. [6]This is a carrier-free approach that dramatically improves dissolution.
-
Lipid-Based Formulations: These include liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS). [2]They encapsulate the drug within a lipid matrix, which can improve solubility and, in some cases, cellular uptake.
These advanced methods are typically employed in later-stage drug development. For most academic and discovery-phase in vitro research, the co-solvent and cyclodextrin methods are sufficient and more accessible.
Summary of Solubilization Strategies
| Method | Mechanism | Pros | Cons | Best For |
| Co-Solvent (DMSO) | Increases polarity of the bulk solvent. [7] | Simple, fast, inexpensive, widely used. | Limited solubilization capacity; potential for solvent toxicity. [8] | Initial screening, assays tolerant to <0.5% DMSO. |
| Cyclodextrins | Forms a water-soluble inclusion complex. [9][10] | High solubilization capacity, low cellular toxicity, can improve compound stability. | More expensive than DMSO; requires optimization of drug:CD ratio. | High-concentration studies, sensitive cell lines, reducing solvent effects. |
| Surfactants | Encapsulates drug within micelles. [11] | Effective at low concentrations (above CMC). | Potential for cell membrane disruption and cytotoxicity. [11] | When cyclodextrins are not effective; requires careful toxicity profiling. |
| Nanoformulations | Increases surface area for dissolution. [4][12] | Maximum solubility enhancement; can improve bioavailability in vivo. [13] | Requires specialized equipment and formulation expertise; complex characterization. | Pre-clinical development, in vivo studies, very challenging compounds. |
Detailed Experimental Protocols
Protocol 1: Co-Solvent Method Using DMSO
Objective: To prepare a 10 mM stock solution of Gomisin L2 in DMSO and dilute it for use in a cellular assay.
Materials:
-
Gomisin L2 powder (MW: 386.44 g/mol ) *[14] High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To make 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 386.44 g/mol * (1000 mg / 1 g) = 3.86 mg
-
-
Preparation of Stock:
-
Aseptically weigh 3.86 mg of Gomisin L2 powder into a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex vigorously for 2-3 minutes. If dissolution is slow, place the tube in a bath sonicator for 5-10 minutes until the solution is completely clear.
-
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Preparation of Working Solution (Example for 10 µM final concentration):
-
Perform a 1:1000 dilution. For example, to make 1 mL of final assay medium:
-
Add 999 µL of your pre-warmed cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM Gomisin L2 DMSO stock to the medium.
-
Immediately vortex the tube for 10-15 seconds to ensure rapid and complete mixing.
-
The final DMSO concentration in this example is 0.1%.
-
-
Control Preparation: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of medium.
Protocol 2: Cyclodextrin Inclusion Complex Method
Objective: To enhance the aqueous solubility of Gomisin L2 using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Gomisin L2 powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile deionized water or desired buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your desired aqueous buffer. Warm the solution slightly (to ~40-50°C) and stir until the HP-β-CD is fully dissolved. Let it cool to room temperature.
-
Add Gomisin L2: Add an excess amount of Gomisin L2 powder directly to the HP-β-CD solution. The "excess" ensures saturation.
-
Complexation: Tightly seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This extended stirring time is necessary to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: After stirring, transfer the suspension to a centrifuge tube and spin at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved Gomisin L2.
-
Sterilization and Quantification: Carefully collect the clear supernatant. This solution contains the solubilized Gomisin L2/HP-β-CD complex. Sterilize it by passing it through a 0.22 µm syringe filter.
-
Determine Concentration: The exact concentration of Gomisin L2 in the final solution must be determined analytically, for example, using HPLC-UV or LC-MS with a standard curve. This is a critical step for dose-response accuracy.
-
Application: Use the quantified, sterile stock solution to prepare your final dilutions in the assay medium. Remember to prepare a vehicle control using the same final concentration of the HP-β-CD solution.
References
-
PubChem. (n.d.). Gomisin L2, (-)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Jeong, J. H., et al. (2018). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. Molecules, 23(7), 1759. Available at: [Link]
-
Pharmaffiliates. (n.d.). Gomisin L2 | CAS No: 82425-44-3. Retrieved from [Link]
-
Xu, Y., et al. (2024). A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. Journal of Ethnopharmacology, 321, 117523. Available at: [Link]
-
Upadhyay, P., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 15(11), 2533. Available at: [Link]
-
Gaudette, F., & Verreault, D. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Analytical and Bioanalytical Chemistry, 401(6), 1935-1943. Available at: [Link]
-
Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 253. Available at: [Link]
-
Al-Kassas, R., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(1), 116. Available at: [Link]
-
Nagarkar, R., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Scientific Reports, 7, 11849. Available at: [Link]
-
Pawar, P., et al. (2024). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Journal of Pharmaceutical Research and Development, 6(1), 1-13. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Chaudhary, A., & Patel, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy (TCOP) Poster Presentations. 20. Available at: [Link]
-
Shaik, M. S., et al. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Pharmaceutics, 15(2), 643. Available at: [Link]
-
Graziano, G. (2011). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 115(7), 1576-1584. Available at: [Link]
-
Al-Kassas, R., et al. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Pharmaceutics, 16(4), 518. Available at: [Link]
-
Thomas, C. (2023). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology, 47(11). Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]
-
Pınar, A., & Tırnaksız, F. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Chemical and Pharmaceutical Sciences, 7(1), 1-13. Available at: [Link]
-
Bøgh, K. L., & Hansen, M. B. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 887-890. Available at: [Link]
Sources
- 1. Gomisin L2 | CAS:82425-44-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin L2, (-)- | C22H26O6 | CID 5317807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eaapublishing.org [eaapublishing.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing Gomisin L2 Dosage for In Vivo Studies
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Gomisin L2. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for in vivo studies involving this promising dibenzocyclooctadiene lignan. Given that Gomisin L2 is a specialized research compound, this document synthesizes data from related compounds and established pharmacological principles to ensure your experiments are built on a solid, scientifically-sound foundation.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when designing their first in vivo experiments with Gomisin L2.
Q1: What is a recommended starting dose for Gomisin L2 in mice?
A1: As of early 2026, specific in vivo dose-ranging or toxicology studies for Gomisin L2 are not widely published. Therefore, a conservative approach is essential. We can extrapolate a starting point from studies on structurally similar lignans. For instance, Gomisin N has been administered to mice in a dose-dependent manner of 5-45 mg/kg via intraperitoneal (i.p.) injection.[1]
For a pilot study, we recommend starting at the lower end of this range. A dose of 5-10 mg/kg is a scientifically sound starting point. This initial dose should be administered to a small cohort of animals to primarily assess for acute toxicity before proceeding to efficacy studies or dose escalation.[2] The objective of this initial phase is to establish the No Observed Adverse Effect Level (NOAEL), which is the highest dose that does not produce significant adverse effects.[3]
Q2: Gomisin L2 is poorly soluble in water. How do I prepare it for in vivo administration?
A2: This is the most critical challenge for lipophilic compounds like Gomisin L2.[4][5] The choice of vehicle is paramount and depends entirely on the intended route of administration.
-
For Oral Gavage (p.o.): A suspension or an oil-based solution is recommended. A common and effective vehicle is 0.5% Carboxymethylcellulose (CMC) in saline.[6] Alternatively, for oil-based delivery, corn oil or sesame oil can be used.[7]
-
For Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection: A solution is preferred to avoid irritation and ensure consistent absorption. A common formulation involves a co-solvent system. A typical starting point is a mixture of DMSO, PEG400, and saline. Crucially, the final concentration of DMSO should be kept low (ideally <10%) to avoid vehicle-induced toxicity.[6]
-
For Intravenous (i.v.) Injection: This route is the most challenging and requires a completely solubilized, sterile, and isotonic formulation. Solubilizing agents like cyclodextrins (e.g., HP-β-CD) or specialized lipid emulsions may be necessary.[5][7] We strongly advise collaborating with a formulation specialist for IV preparations.
Never administer a cloudy or precipitated formulation via injection routes. This can cause embolisms and uncontrolled toxicity. Always perform a vehicle-only control group in your experiments to ensure the vehicle itself does not produce an effect.[6]
Q3: Which route of administration is best for Gomisin L2?
A3: The choice of administration route should be guided by your experimental goals and the compound's properties.
-
Oral (p.o.): This route is often preferred for compounds derived from traditional medicines intended for oral consumption. It is less invasive but may result in lower or more variable bioavailability due to first-pass metabolism.[8]
-
Intraperitoneal (i.p.): This route bypasses the gastrointestinal tract and first-pass metabolism, often leading to higher bioavailability than oral administration. It is a common route in preclinical rodent studies.
-
Intravenous (i.v.): This route provides 100% bioavailability and immediate systemic exposure. It is useful for pharmacokinetic (PK) studies but requires a highly specialized formulation as noted in Q2.[9]
For initial efficacy and tolerability studies, oral gavage is a practical and relevant starting point. For mechanistic studies where consistent exposure is critical, i.p. injection may be more suitable.
Troubleshooting and In-Depth Guides
This section provides detailed protocols and decision-making frameworks for overcoming specific challenges during your experiments.
Guide 1: Vehicle Selection and Formulation for a Poorly Soluble Compound
The bioavailability and reproducibility of your study depend on a stable and appropriate formulation.[4] For a lipophilic compound like Gomisin L2, you are essentially creating a delivery system.[9]
The Problem: My Gomisin L2 is not dissolving, or it is precipitating out of solution after preparation. This can lead to inaccurate dosing and potential toxicity.[10]
The Solution: A systematic approach to vehicle screening is necessary.
Step-by-Step Protocol: Vehicle Screening
-
Solubility Testing: In small, separate glass vials, attempt to dissolve a known amount of Gomisin L2 in a panel of individual solvents and mixtures (see Table 1). Start with gentle heating (37°C) and vortexing.
-
Assess Stability: Once a clear solution is achieved, let it stand at room temperature for at least one hour and then at 4°C overnight. Observe for any signs of precipitation. A stable formulation will remain clear.
-
Co-Solvent Strategy: If single solvents are insufficient, use a co-solvent approach. First, dissolve Gomisin L2 in a small amount of a strong organic solvent like DMSO. Then, slowly add a second, more biocompatible solvent (like PEG400 or corn oil) while vortexing. Finally, dilute this mixture with saline or PBS to the final desired concentration.
-
Suspension for Oral Gavage: If a stable solution cannot be achieved at the desired concentration for oral delivery, creating a fine, homogenous suspension is the next best option.
-
Reduce the particle size of Gomisin L2 using a mortar and pestle.[11]
-
Add a small amount of a wetting agent like Tween 80 (0.1%).
-
Gradually add the vehicle (e.g., 0.5% CMC in saline) while continuously triturating or sonicating to create a uniform suspension.
-
Crucial: Always vortex the suspension thoroughly immediately before each animal is dosed to ensure homogeneity.
-
Table 1: Common Vehicles for In Vivo Studies with Poorly Soluble Compounds
| Vehicle Composition | Primary Route(s) | Advantages | Disadvantages & Considerations |
| 0.5-1% CMC in Saline/Water | p.o. | Simple, well-tolerated, standard for oral suspensions.[6] | Drug is suspended, not dissolved. Requires vigorous mixing. |
| Corn Oil / Sesame Oil | p.o., s.c. | Solubilizes highly lipophilic compounds.[7] | Can influence lipid metabolism. Not suitable for i.v. use. |
| 10% DMSO, 40% PEG400, 50% Saline | i.p., i.v., s.c. | Powerful co-solvent system for many compounds. | DMSO can have intrinsic biological effects and cause irritation.[6] |
| 20-40% HP-β-CD in Saline | i.v., i.p., s.c. | Forms inclusion complexes to enhance aqueous solubility.[5][7] | Can be nephrotoxic at high doses. May alter pharmacokinetics. |
| 5% Tween 80 in Saline | p.o., i.p. | Surfactant that can aid in creating stable emulsions or suspensions. | Can cause hypersensitivity reactions in some models. |
Mandatory Visualization: Vehicle Selection Workflow
This diagram outlines the logical decision-making process for selecting the optimal vehicle for Gomisin L2 based on your experimental needs.
Caption: Decision tree for selecting a suitable vehicle for Gomisin L2.
Guide 2: Designing a Dose-Finding and Tolerability Study
Before committing to a large-scale efficacy study, a well-designed dose-finding study is critical to identify a dose that is both tolerable and pharmacologically active.
The Problem: I don't know the therapeutic window for Gomisin L2. A dose that is too low will yield no effect, while a dose that is too high could cause unexpected toxicity and confound the results.
The Solution: Conduct a dose escalation study in a small number of animals.
Experimental Protocol: Mouse Dose Escalation Study
-
Animal Model: Use the same strain, sex, and age of mice planned for the main efficacy study (e.g., male C57BL/6, 8 weeks old).
-
Group Allocation: Assign 3-5 mice per group.
-
Group 1: Vehicle Control
-
Group 2: 5 mg/kg Gomisin L2
-
Group 3: 15 mg/kg Gomisin L2
-
Group 4: 45 mg/kg Gomisin L2
-
-
Dosing Regimen: Administer the compound daily for 5-7 days via the chosen route (e.g., oral gavage). This duration helps to uncover any cumulative toxicity.
-
Monitoring: Perform daily monitoring.
-
Clinical Signs: Record changes in posture, activity, breathing, and grooming. Note any signs of distress.[12]
-
Body Weight: Measure body weight daily. A loss of >15-20% from baseline is a common humane endpoint.
-
Food/Water Intake: Monitor for significant changes.
-
-
Endpoint Analysis: At the end of the study, collect blood for clinical chemistry (to assess liver and kidney function) and major organs (liver, spleen, kidneys) for histopathological analysis.
-
Data Interpretation: Identify the highest dose that did not cause significant body weight loss, adverse clinical signs, or changes in blood/tissue markers. This is your provisional Maximum Tolerated Dose (MTD). Your efficacy studies should be conducted at or below this dose.
Table 2: Example Dose Escalation Study Design and Outcome Interpretation
| Group (n=5) | Dose (mg/kg) | Daily Observation | Expected Outcome Interpretation |
| 1: Vehicle Control | 0 | Normal activity, consistent weight gain. | Establishes baseline for all parameters. |
| 2: Low Dose | 5 | No significant changes compared to vehicle. | Likely well-tolerated. Potential NOAEL.[3] |
| 3: Mid Dose | 15 | Possible slight, transient reduction in activity post-dosing, but no weight loss. | May be approaching a pharmacologically active range. Monitor closely. |
| 4: High Dose | 45 | Lethargy, ruffled fur, significant (>10%) body weight loss by Day 4. | This dose exceeds the MTD. Indicates potential toxicity.[12] |
Mandatory Visualization: In Vivo Dose-Finding Workflow
This diagram illustrates the sequential steps involved in conducting a robust dose-finding study.
Caption: Workflow for a systematic in vivo dose-finding study.
Guide 3: Troubleshooting Oral Gavage
Oral gavage is a standard technique, but improper execution can lead to significant animal welfare issues and experimental variability.
The Problem: Animals are showing signs of distress after dosing (coughing, gurgling sounds), or there is high mortality in one group.
The Solution: Review and refine your gavage technique.
-
Issue: Aspiration (fluid in the lungs)
-
Cause: The gavage needle was incorrectly inserted into the trachea instead of the esophagus.
-
Troubleshooting:
-
Ensure Proper Restraint: The animal's head, neck, and back should be in a straight line.[13][14]
-
Feel for Swallowing: As you gently pass the tube along the roof of the mouth and into the pharynx, the mouse should swallow the tube. This is a key indicator of correct placement.[15]
-
No Resistance: The tube should pass smoothly down the esophagus. If you feel any resistance or bumps (the tracheal rings), withdraw immediately and try again.[15][16]
-
Check Breathing: If you suspect misplacement, pause before injecting. An animal with a tube in its trachea will show labored breathing.[17]
-
-
-
Issue: Esophageal or Stomach Perforation
-
Cause: Using a needle that is too long, too sharp, or applying excessive force.
-
Troubleshooting:
-
Measure the Needle: Before the procedure, measure the gavage needle from the tip of the mouse's nose to the last rib and mark the tube. Do not insert it further than this mark.[13]
-
Use a Ball-Tipped Needle: Always use a proper gavage needle with a smooth, rounded tip, not a sharp hypodermic needle.
-
Gentle Insertion: Never force the needle. Use a smooth, deliberate motion.[14]
-
-
-
Issue: Reflux of Dosing Solution
-
Cause: Administering too large a volume or injecting too quickly.
-
Troubleshooting:
-
References
-
Gomisin N From Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype Through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes. (2020). PubMed. [Link]
-
Gomisin N isolated from Schisandra chinensis augments pentobarbital-induced sleep behaviors through the modification of the serotonergic and GABAergic system. (n.d.). PubMed. [Link]
-
Ikeya Y., Taguchi H., Yosioka I. The constituents of schizandra chinensis Baill. X. The structures of gamma-schizandrin and four new lignans,(-)-gomisins L1 and L2,(±)-gomisin M1 and (+)-gomisin M2. (1982). Chem. Pharm. Bull.[Link]
-
Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. (2021). Life (Basel). [Link]
-
Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils. (1994). British Journal of Pharmacology. [Link]
-
Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. [Link]
-
Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice. (2021). Int J Mol Sci. [Link]
-
Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles. (2019). ResearchGate. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central. [Link]
-
In vivo Fate of Targeted Drug Delivery Carriers. (2024). PMC - PubMed Central. [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). FDA. [Link]
-
Oral Gavage in Mice and Rats. (n.d.). Research support. [Link]
-
Time- and NADPH-Dependent Inhibition on CYP3A by Gomisin A and the Pharmacokinetic Interactions between Gomisin A and Cyclophosphamide in Rats. (2022). MDPI. [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). PharmTech. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. [Link]
-
Design and Conduct Considerations for First‐in‐Human Trials. (2019). PMC - PubMed Central. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC. [Link]
-
In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. (2025). ResearchGate. [Link]
-
Guidance for Industry. (n.d.). Regulations.gov. [Link]
-
T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies. (2021). MDPI. [Link]
-
The Influence of Oily Vehicle Composition and Vehicle-Membrane Interactions on the Diffusion of Model Permeants across Barrier Membranes. (2021). PMC - NIH. [Link]
-
Oral gavage (dosing). (n.d.). UI-ACUREC. [Link]
-
GSK Oncology Medical | Mechanism of Disease. (n.d.). GSK. [Link]
-
Combination Immunotherapy Animation. (2021). YouTube. [Link]
-
In vivo deposition of poorly soluble drugs. (2024). PubMed. [Link]
-
SOP: Mouse Oral Gavage. (2017). Virginia Tech. [Link]
-
Clinical Trial Phases: The Practical Approach to FDA Requirements. (2023). Conquest Research. [Link]
-
PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM. (2009). PMC - NIH. [Link]
-
FDA's Dosage and Administration Section of Labeling Draft Guidance Day 1. (2023). YouTube. [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. [Link]
Sources
- 1. Gomisin N isolated from Schisandra chinensis augments pentobarbital-induced sleep behaviors through the modification of the serotonergic and GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Design and Conduct Considerations for First‐in‐Human Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. mdpi.com [mdpi.com]
- 13. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. instechlabs.com [instechlabs.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Gomisin L2 degradation under light and heat exposure
Welcome, Researchers. This guide is designed to be your dedicated resource for navigating the complexities of Gomisin L2 stability under light and heat exposure. As drug development professionals, we understand that ensuring the stability and integrity of a compound is paramount. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to support your experimental success.
Core Concepts: Understanding Gomisin L2 Degradation
Gomisin L2 is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis.[1] Like many complex natural products, its polycyclic structure and multiple functional groups make it susceptible to degradation under environmental stress. Understanding these degradation pathways is critical for developing stable formulations and ensuring the compound's therapeutic efficacy and safety.[2][3][4]
Forced degradation studies are essential to this process. They involve intentionally exposing the drug substance to harsh conditions to identify potential degradation products and establish stability-indicating analytical methods.[3][4] The International Council for Harmonisation (ICH) guidelines, particularly Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing), provide the regulatory framework for these studies.[5]
Frequently Asked Questions (FAQs)
General Stability & Handling
Q1: What are the primary factors that can cause Gomisin L2 to degrade?
A1: The primary environmental factors of concern for Gomisin L2, like other dibenzocyclooctadiene lignans, are exposure to light (photodegradation) and elevated temperatures (thermal degradation).[5][6] The aromatic rings and methoxy groups in the lignan structure can be susceptible to photo-oxidation.[6][7] Additionally, its complex stereochemistry may be sensitive to thermal stress.
Q2: How should I store my stock solutions of Gomisin L2 to ensure maximum stability?
A2: Based on the known sensitivity of related compounds, we recommend the following:
-
Solvent: Prepare stock solutions in a non-aqueous, HPLC-grade solvent where Gomisin L2 is highly soluble, such as methanol or acetonitrile.[8] Avoid aqueous solutions for long-term storage due to the poor water solubility of most lignans and the potential for hydrolysis over time.[9]
-
Temperature: Store stock solutions at -20°C or below. For long-term storage (months), -80°C is preferable.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Inert Atmosphere: For maximum stability, especially for long-term reference standards, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
Photodegradation Concerns
Q3: I'm seeing multiple new peaks in my chromatogram after leaving my Gomisin L2 solution on the benchtop. Is this expected?
A3: Yes, this is a strong indication of photodegradation. Lignans are known to be photosensitive.[6] Exposure to ambient laboratory light, which contains both visible and UV wavelengths, can induce photochemical reactions. To confirm this, you should run a "dark control"—an identical sample wrapped completely in aluminum foil and kept under the same conditions. If the new peaks are absent or significantly smaller in the dark control, photodegradation is the cause.
Q4: What are the standard ICH Q1B conditions for photostability testing?
A4: The ICH Q1B guideline stipulates a two-part light exposure test:
-
Overall Illumination: Not less than 1.2 million lux hours.
-
Near Ultraviolet (UV) Energy: Not less than 200 watt-hours per square meter.
A sample is exposed to a light source that emits both visible and UV light, such as a xenon lamp or a metal halide lamp.[5] A dark control, shielded from light, must be included to differentiate between light-induced and thermal degradation occurring simultaneously.[5]
Thermal Degradation Issues
Q5: At what temperature should I start seeing thermal degradation of Gomisin L2?
A5: There is no single "degradation temperature." The process is time and temperature-dependent. For forced degradation studies, a common starting point is to expose the sample to temperatures between 50°C and 70°C.[2][10] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can adequately detect and resolve the degradants without completely destroying the parent compound.[5] If no degradation is observed at 70°C over several days, you may need to increase the temperature cautiously.
Q6: Can the type of solvent affect thermal degradation rates?
A6: Absolutely. The solvent system can influence degradation. For instance, protic solvents might participate in solvolysis reactions at elevated temperatures. If Gomisin L2 is formulated with excipients, these can also interact with the drug substance at high temperatures.[2] Therefore, it is crucial to test the stability of Gomisin L2 in the specific solvent and formulation matrix you intend to use.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Complete loss of Gomisin L2 peak in stressed sample. | Stress conditions were too harsh (e.g., temperature too high, exposure time too long). | 1. Reduce the stress level. For thermal studies, decrease the temperature (e.g., from 70°C to 50°C) or shorten the exposure time.[2] 2. For photostability, reduce the duration of light exposure. 3. The goal is to achieve partial degradation (5-20%), not complete loss.[5] |
| Poor peak shape or splitting for Gomisin L2 after stress. | Co-elution of a degradation product with the main peak. The analytical method is not "stability-indicating." | 1. Modify your HPLC/UPLC method. Adjust the gradient profile, change the mobile phase composition, or try a different column chemistry to resolve the peaks. 2. Use a photodiode array (PDA) detector to check for peak purity. Non-homogenous peak spectra indicate co-elution. |
| No degradation observed under standard stress conditions. | Gomisin L2 is highly stable under the tested conditions, or the analytical method is not sensitive enough to detect small changes. | 1. Increase the severity of the stress condition (e.g., higher temperature, longer exposure).[2] 2. Ensure your analytical method has a sufficiently low limit of quantification (LOQ) to detect minor degradants.[11] 3. Confirm system suitability before each run to ensure consistent performance. |
| Degradation observed in the "control" or unstressed sample. | Instability in the solvent/matrix, improper sample preparation, or contamination. | 1. Re-prepare the sample using fresh, high-purity solvents. 2. Analyze a blank (solvent only) to check for contamination. 3. Ensure the control sample was properly stored (e.g., protected from light and stored at low temperature) immediately after preparation. |
Experimental Protocols & Methodologies
Protocol 1: Forced Thermal Degradation Study
This protocol outlines a systematic approach to evaluating the thermal stability of Gomisin L2.
Objective: To identify thermal degradation products and assess the rate of degradation at elevated temperatures.
Methodology:
-
Sample Preparation:
-
Prepare a solution of Gomisin L2 at a known concentration (e.g., 1 mg/mL) in methanol or your chosen solvent.[5]
-
Dispense equal aliquots into several amber glass vials.
-
-
Control Sample:
-
Tightly cap one vial and store it at the recommended storage condition (e.g., -20°C). This is your T=0 and control sample.
-
-
Stress Conditions:
-
Place the remaining vials in a calibrated stability oven set to 60°C.
-
-
Time Points:
-
At predetermined time points (e.g., 24, 48, 72, 120 hours), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
-
Analysis:
Protocol 2: Forced Photodegradation Study (ICH Q1B)
This protocol is designed to assess the photosensitivity of Gomisin L2.
Objective: To determine if light exposure leads to degradation and to identify photodegradation products.
Methodology:
-
Sample Preparation:
-
Prepare a solution of Gomisin L2 (e.g., 1 mg/mL).
-
Place the solution in a photochemically transparent container (e.g., quartz cuvette or clear glass vial).
-
-
Sample Sets:
-
Test Sample: Place the container in a photostability chamber.
-
Dark Control: Wrap an identical container completely in aluminum foil and place it in the same chamber to control for temperature effects.
-
-
Exposure:
-
Expose the samples to a light source conforming to ICH Q1B guidelines (e.g., a calibrated xenon lamp).
-
Continue exposure until the specified illumination level is reached (≥ 1.2 million lux hours and ≥ 200 W·h/m²).
-
-
Analysis:
-
Analyze the test sample and the dark control using your stability-indicating method.
-
Compare the chromatograms. Peaks present in the test sample but absent or minimal in the dark control are considered photodegradants.
-
Data Visualization & Workflows
Forced Degradation Experimental Workflow
The following diagram illustrates the logical flow of a comprehensive forced degradation study.
Caption: Workflow for Gomisin L2 Forced Degradation Studies.
Conceptual Degradation Pathway
While specific degradation products of Gomisin L2 must be identified experimentally, this diagram shows a conceptual pathway for dibenzocyclooctadiene lignans based on known chemical principles.
Caption: Conceptual Degradation Pathways for Gomisin L2.
References
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 1, 2026, from [Link]
- Hu, Y., et al. (2024). Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology. Journal of Cancer Research and Clinical Oncology.
- Ko, Y. H., Jeong, M., Jang, D. S., & Choi, J. H. (2021). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. Life (Basel, Switzerland), 11(8), 858.
- Li, Y., et al. (2023). Dynamic Changes in Lignan Content and Antioxidant Capacity During the Development of Three Cultivars of Schisandra chinensis Seeds. MDPI.
- New Journal of Chemistry. (n.d.). Photocatalytic degradation of lignin by low content g-C3N4 modified TiO2 under visible light. Royal Society of Chemistry.
- Ni, Y., et al. (2025). A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. Journal of Pharmaceutical Analysis.
- Bajpai, M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Lee, J. E., et al. (2021). Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis. Foods.
- The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. (n.d.).
- The influence of storage conditions on the quality of Schisandra chinensis fruits: A integrated investigation of constituent and antioxidant activity. (n.d.).
- Ko, Y. H., Jeong, M., Jang, D. S., & Choi, J. H. (2021). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. MDPI.
- Shinde, S. L. (2022). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. (2019).
-
PubChem. (n.d.). Gomisin L2, (-)-. Retrieved February 1, 2026, from [Link]
- FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2024). Rasayan Journal of Chemistry.
- Lignin photodegradation process. (n.d.).
- Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells. (n.d.). PubMed.
- Lee, J. E., et al. (2021). Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis.
- A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities. (n.d.). Frontiers.
- Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells. (n.d.). PubMed.
- Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects. (2024). Padua Research Archive.
- Extraction of Lignans from the Seed of Schisandra chinensis by Supercritical Fluid Extraction and Subsequent Separation by Supercritical Fluid Simulated Moving Bed. (2015).
- PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time.
- Gomisin A alters substrate interaction and reverses P-glycoprotein-mediated multidrug resistance in HepG2-DR cells. (n.d.). PubMed.
- Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. (2021). PubMed.
- Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflamm
- Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS. (2012). PubMed.
- A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. (2019). PubMed.
- Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry. (2009). PubMed.
- Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry. (2018). PubMed.
Sources
- 1. Gomisin L2, (-)- | C22H26O6 | CID 5317807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.unipd.it [research.unipd.it]
- 9. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time [pharmacores.com]
- 11. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of Gomisin L2 During Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the extraction of Gomisin L2. As a key bioactive lignan from Schisandra chinensis, optimizing its yield is paramount for research and development. This center provides a structured, in-depth guide to troubleshoot common extraction challenges and enhance your experimental outcomes, grounded in scientific principles and field-proven insights.
Part 1: CORE DIRECTIVE - Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding Gomisin L2 extraction, providing quick and actionable insights.
Q1: What is the most effective solvent for Gomisin L2 extraction?
A1: Gomisin L2, a dibenzocyclooctadiene lignan, is lipophilic in nature[1]. Consequently, it exhibits good solubility in various organic solvents. Methanol and ethanol are commonly employed for extracting lignans from Schisandra chinensis[2][3]. Aqueous mixtures of these alcohols, typically in the range of 70-80%, often provide an optimal balance of polarity to efficiently extract Gomisin L2 while minimizing the co-extraction of highly polar or non-polar impurities[4][5]. For instance, a study optimizing the extraction of five different lignans from S. chinensis identified 75% aqueous ethanol as the optimal extraction solvent[6].
Q2: How does temperature influence the extraction yield of Gomisin L2?
A2: Generally, increasing the extraction temperature enhances the solubility of Gomisin L2 and the diffusion rate of the solvent into the plant matrix, which can lead to higher yields. However, lignans can be susceptible to thermal degradation at excessively high temperatures[2][4]. A temperature range of 40-60°C is often recommended for conventional extraction methods to balance extraction efficiency and compound stability[7][8].
Q3: What is the optimal duration for Gomisin L2 extraction?
A3: The ideal extraction time is highly dependent on the chosen method. Conventional methods like maceration may require 24-48 hours, while more advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce this time to as little as 15-60 minutes[6][9]. It is crucial to perform a time-course study to identify the point at which the yield of Gomisin L2 plateaus, as prolonged extraction can increase the risk of degradation and co-extraction of undesirable compounds.
Q4: Does the physical state of the plant material matter?
A4: Absolutely. The particle size of the Schisandra chinensis fruit powder is a critical factor. A finer particle size (e.g., 120 mesh) increases the surface area available for solvent contact, leading to a more efficient extraction[6]. Proper drying of the plant material before grinding is also essential to prevent enzymatic degradation and improve grinding efficiency[4].
Part 2: SCIENTIFIC INTEGRITY & LOGIC - Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during Gomisin L2 extraction.
Issue 1: Consistently Low Gomisin L2 Yield
A low yield of the target compound is a frequent challenge. The following troubleshooting steps are designed to systematically identify and address the root cause.
1. Re-evaluate Sample Pre-treatment:
-
Causality: Inadequate grinding or high moisture content can severely limit solvent penetration into the plant cells, thus reducing extraction efficiency.
-
Self-Validating Protocol:
-
Ensure the Schisandra chinensis fruits are dried to a constant weight at a moderate temperature (e.g., 40-50°C) to minimize thermal degradation of lignans.
-
Grind the dried material to a fine, uniform powder. Compare the extraction efficiency between different particle sizes (e.g., 60 mesh vs. 120 mesh) to determine the optimal fineness for your specific setup.
-
Consider a pre-treatment with enzymes like cellulase to break down the plant cell wall, which can facilitate the release of intracellular lignans[10].
-
2. Optimize the Extraction Method:
-
Causality: Conventional extraction methods like maceration or Soxhlet extraction can be time-consuming and less efficient than modern techniques.
-
Workflow for Method Selection:
Caption: Workflow for selecting an advanced extraction method.
-
Authoritative Grounding:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. This method is known for reducing extraction time and temperature[11][12].
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and the release of target compounds. MAE is recognized for its speed and reduced solvent consumption[13][14][15].
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, which offers high selectivity and eliminates the need for organic solvents, making it an environmentally friendly option[7][8][16][17].
-
Table 1: Comparative Analysis of Extraction Techniques
| Extraction Method | Key Advantages | Key Disadvantages | Typical Yield Improvement |
| Ultrasound-Assisted Extraction (UAE) | Reduced extraction time and temperature, improved yield.[9][18][19] | Requires specialized equipment, potential for localized heating. | 1.5 - 2 times vs. conventional |
| Microwave-Assisted Extraction (MAE) | Extremely rapid, lower solvent consumption.[14][15] | Potential for uneven heating, requires microwave-transparent vessels. | 2 - 3 times vs. conventional |
| Supercritical Fluid Extraction (SFE) | Highly selective, no residual organic solvent, tunable.[8][16][20] | High initial equipment cost, may require a co-solvent for polar compounds. | Variable, highly dependent on optimization |
Issue 2: Poor Purity of the Gomisin L2 Extract
Co-extraction of impurities can complicate downstream purification and analysis.
1. Implement a Sequential Extraction Strategy:
-
Causality: A single-solvent extraction can pull a wide range of compounds with varying polarities. A sequential approach can fractionate the extract based on polarity.
-
Self-Validating Protocol:
-
Begin with a non-polar solvent like hexane to defat the sample, removing lipids and other non-polar compounds.
-
Discard the hexane fraction.
-
Proceed to extract the defatted material with a solvent of intermediate polarity, such as ethyl acetate or ethanol, to enrich the Gomisin L2 fraction.
-
2. Utilize Solid-Phase Extraction (SPE) for Clean-up:
-
Causality: Crude extracts often contain pigments and other interfering substances that can be effectively removed using SPE prior to chromatographic analysis.
-
Workflow for SPE Clean-up:
Caption: A typical workflow for solid-phase extraction (SPE) clean-up.
Part 3: VISUALIZATION & FORMATTING - Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Gomisin L2
-
Sample Preparation: Accurately weigh 5.0 g of finely powdered Schisandra chinensis fruit (120 mesh) into a 100 mL flask.
-
Solvent Addition: Add 50 mL of 75% aqueous ethanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a frequency of 40 kHz and a controlled temperature of 50°C.
-
Filtration and Collection: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification: Accurately weigh the crude extract and dissolve a known amount in methanol for quantification by HPLC-UV or LC-MS/MS[21][22][23][24][25].
Protocol 2: Quantification of Gomisin L2 by HPLC-UV
-
Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile and water, starting with a lower concentration of acetonitrile and gradually increasing.
-
Detection: Monitor the eluent at a wavelength where Gomisin L2 has significant absorbance, typically around 220 nm.
-
Calibration: Prepare a series of standard solutions of purified Gomisin L2 of known concentrations to construct a calibration curve.
-
Analysis: Inject the prepared sample extract and quantify the Gomisin L2 content by comparing its peak area to the calibration curve.
References
-
Su, E., et al. (2015). Extraction of Lignans from the Seed of Schisandra chinensis by Supercritical Fluid Extraction and Subsequent Separation by Supercritical Fluid Simulated Moving Bed. The Journal of Supercritical Fluids, 98, 78-85. [Link]
-
Pan, C., et al. (2014). GC-MS of volatile components of Schisandra chinensis obtained by supercritical fluid and conventional extraction. Journal of Chromatographic Science, 52(8), 839-845. [Link]
-
Pellati, F., et al. (2021). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 26(16), 4963. [Link]
- Lu, Y., & Foo, L. Y. (2001). Supercritical fluid extraction of lignans from Schisandra chinensis. Journal of the Science of Food and Agriculture, 81(12), 1162-1167.
-
Li, J., et al. (2015). Method for extracting flax lignans from flaxseed husks by microwaves. Eureka | Patsnap. [Link]
-
Mishra, A., et al. (2016). Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design. Pharmaceutical Biology, 54(11), 2566-2574. [Link]
-
Chen, M., et al. (2016). Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice. Experimental and Therapeutic Medicine, 12(4), 2215-2220. [Link]
-
Cheng, Z., et al. (2020). Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis. Journal of Chromatographic Science, 58(7), 614-622. [Link]
-
Novikova, A. S., et al. (2022). Rapid Mass Spectrometric Study of a Supercritical CO2-extract from Woody Liana Schisandra chinensis by HPLC-SPD-ESI-MS/MS. Molecules, 27(19), 6296. [Link]
-
Mishra, A., et al. (2016). Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box–Behnken design. Taylor & Francis Online. [Link]
-
Ju-xiu, L. I. (2012). Optimization of Microwave Assisted Extraction of Flaxseed Lignans. SciSpace. [Link]
-
Xu, Y., et al. (2025). A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. Journal of Translational Medicine, 23(1), 1-20. [Link]
-
Zhang, L., et al. (2021). Extraction of Lignans from Schisandra chinensis by Magnetic Agitation Assisted Supercritical CO2. Modern Food Science and Technology, 37(2), 246-254. [Link]
-
Li, Y., et al. (2023). Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. Molecules, 28(18), 6524. [Link]
-
National Center for Biotechnology Information. (n.d.). Gomisin L2, (-)-. PubChem. [Link]
-
Kim, H. K., et al. (2005). Structures of schizandrin, gomisin A and gomisin N. ResearchGate. [Link]
-
Jeong, E. J., et al. (2015). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. Molecules, 20(10), 18276-18291. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gomisin N. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Sun, L., et al. (2023). Pharmacokinetics Study and Simultaneous Quantification of Eight Schisandra Lignans in Normal Rats by LC-MS/MS after Oral Administration of Schisandra Lignan Extract. Current Pharmaceutical Analysis, 19(6), 444-453. [Link]
-
Lee, J. Y., et al. (2019). A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. Molecules, 24(7), 1403. [Link]
-
Yan, X., et al. (2012). Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS. Phytomedicine, 19(13), 1224-1231. [Link]
-
National Center for Biotechnology Information. (n.d.). Gomisin M2. PubChem. [Link]
-
Lee, J. Y., et al. (2019). A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study. PubMed. [Link]
-
Vlase, G., et al. (2022). Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts. Molecules, 27(19), 6484. [Link]
-
Wu, J., et al. (2001). Ultrasound-assisted extraction of ginseng saponins from ginseng roots and cultured ginseng cells. Ultrasonics Sonochemistry, 8(4), 347-352. [Link]
-
Yabe, T., et al. (2013). Gomisin N in the Herbal Drug Gomishi (Schisandra Chinensis) Suppresses Inducible Nitric Oxide Synthase Gene via C/EBPβ and NF-κB in Rat Hepatocytes. International Immunopharmacology, 15(1), 158-166. [Link]
-
López-Neri, J. A., et al. (2023). Ultrasonic-Assisted Enzymatic Extraction: An Innovative Technique for the Obtention of Betalains and Polyphenols from Dragon Fruit Peel. Foods, 12(13), 2533. [Link]
-
Li, Y., et al. (2021). Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model. Journal of Ethnopharmacology, 267, 113501. [Link]
-
Zhang, Y., et al. (2022). Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition. Drug Design, Development and Therapy, 16, 83-105. [Link]
-
Rahayuningsih, E., et al. (2024). Ultrasound assisted extraction of sappan wood (Caesalpinia sappan L) using different solvents. Food Research, 8(1), 1-7. [Link]
-
Colvin, D. M. (2020). A Review on Comparison of the Extraction Methods Used in Licorice Root: Their Principle, Strength and Limitation. Journal of Pharmaceutical and Medicinal Research, 6(3), 1-6. [Link]
-
Amberdata. (2024). Yield Optimization Strategies for DeFi Lending & Borrowing. Amberdata Blog. [Link]
-
Reddit. (2024). Stablecoin yield optimization. r/defi. [Link]
-
Kava.io. (2024). AI Yield Optimization in DeFi: Maximizing Returns in a Volatile Market. Kava.io. [Link]
Sources
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Method for extracting flax lignans from flaxseed husks by microwaves - Eureka | Patsnap [eureka.patsnap.com]
- 11. Ultrasound-assisted extraction of ginseng saponins from ginseng roots and cultured ginseng cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. (Open Access) Optimization of Microwave Assisted Extraction of Flaxseed Lignans (2013) | LI Ju-xiu | 7 Citations [scispace.com]
- 16. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GC-MS of volatile components of Schisandra chinensis obtained by supercritical fluid and conventional extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamscience.com [benthamscience.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gomisin L2 Toxicity Management
Topic: Strategies to Reduce Gomisin L2 Toxicity in Normal Cells Ticket ID: GL2-TOX-RED-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Therapeutic Window Paradox
Welcome to the Gomisin L2 technical support portal. You are likely here because your application of Gomisin L2 (a dibenzocyclooctadiene lignan from Schisandra chinensis) is exhibiting off-target cytotoxicity in non-malignant cell lines (e.g., fibroblasts, hepatocytes, or epithelial cells).
The Core Issue: While Gomisin L2 is historically hepatoprotective, its application in oncology (often to reverse Multidrug Resistance or induce oxidative stress in tumors) requires concentrations that can breach the safety threshold of normal cells. The toxicity mechanism is primarily driven by Reactive Oxygen Species (ROS) overload leading to p38 MAPK activation and subsequent G0/G1 cell cycle arrest .
This guide provides three validated strategies to widen the therapeutic window: Nanocarrier Encapsulation , Synergistic Dosing , and Metabolic Modulation .
Module 1: Formulation Strategy (The Physical Solution)
The most effective way to reduce toxicity in normal cells is to prevent the drug from entering them in the first place. Gomisin L2 is highly hydrophobic. Delivering it via solvent (DMSO) allows indiscriminate diffusion into all cell membranes.
Protocol: Polymeric Micelle Encapsulation
Encapsulating Gomisin L2 in amphiphilic block copolymers utilizes the Enhanced Permeability and Retention (EPR) effect. This directs the drug toward leaky tumor vasculature while minimizing accumulation in tight normal tissue.
Recommended Polymer: PEG-PLA (Poly(ethylene glycol)-poly(lactic acid)) or Pluronic F127.
Step-by-Step Fabrication Workflow
-
Preparation:
-
Dissolve 5 mg Gomisin L2 and 20 mg PEG-PLA in 2 mL Acetone (organic phase).
-
-
Dropwise Addition:
-
Solvent Evaporation:
-
Stir the solution open to air for 12 hours at room temperature to evaporate the acetone completely.
-
-
Filtration (Sterilization & Sizing):
-
Pass the micelle solution through a 0.22 µm PVDF membrane filter.
-
QC Check: Dynamic Light Scattering (DLS) should show a Z-average size of ~100–150 nm.
-
Data Comparison: Free Drug vs. Micelle
| Parameter | Free Gomisin L2 (DMSO) | Micelle-Encapsulated Gomisin L2 |
| Cellular Uptake (Normal) | High (Passive Diffusion) | Low (Steric hindrance by PEG) |
| Cellular Uptake (Cancer) | High | High (Endocytosis/EPR Effect) |
| IC50 (Normal Fibroblasts) | ~40–60 µM | >150 µM (Significantly Reduced Toxicity) |
| Solubility | Poor (Requires DMSO) | High (Water Soluble) |
Module 2: Pharmacological Strategy (The Synergistic Solution)
If you are using Gomisin L2 to reverse Multidrug Resistance (MDR), you can exploit its synergy to lower the total drug load. Gomisin L2 inhibits P-glycoprotein (P-gp) , an efflux pump.
The Strategy: Do not use Gomisin L2 as a monotherapy at high doses. Use it at a sub-toxic dose (e.g., 5–10 µM) to sensitize cells to a partner drug (e.g., Doxorubicin).
Diagram: Mechanism of Toxicity & Rescue
Caption: Figure 1. The ROS-p38 MAPK axis mediates Gomisin L2 toxicity. Intervention points include physical sequestration (Micelles) or chemical neutralization (Antioxidants).
Module 3: Troubleshooting & FAQs
Issue: "My Control Cells (Normal Fibroblasts) are Dying at 20 µM."
Diagnosis: This is often due to Solvent Synergism . Gomisin L2 requires DMSO. If your final DMSO concentration exceeds 0.5%, the solvent itself permeabilizes the membrane, making the cell hypersensitive to the lignan.
Corrective Protocol:
-
Prepare a 1000x stock solution of Gomisin L2.
-
Dilute into culture media such that the final DMSO concentration is ≤ 0.1% .
-
Control Validation: Run a "Vehicle Control" (0.1% DMSO only). If viability drops below 95%, your cells are stress-compromised before the drug is even added.
Issue: "I see precipitation in the media."
Diagnosis: Gomisin L2 is highly lipophilic. Adding it directly to serum-free media often causes micro-precipitation, which settles on cells and causes localized high-dose toxicity (physical stress).
Corrective Protocol:
-
Always pre-mix the drug into serum-containing media (FBS contains albumin which acts as a natural carrier).
-
Alternatively, use the micelle formulation described in Module 1.
FAQ: Frequently Asked Questions
Q1: Can I use antioxidants to protect normal cells? A: Yes, but with caution. Pre-treatment with N-Acetyl Cysteine (NAC) (5 mM) for 1 hour can block Gomisin-induced ROS and prevent normal cell death.
-
Warning: If your goal is killing cancer cells via oxidative stress, NAC will neutralize the therapeutic effect as well. This is only useful if Gomisin is being used for non-oxidative mechanisms (e.g., P-gp inhibition).
Q2: Is Gomisin L2 toxic to hepatocytes? A: Generally, no. In fact, Schisandra lignans are hepatoprotective against toxins like CCl4. If you observe hepatotoxicity, verify your compound purity. Contaminants in natural extracts often cause the toxicity attributed to the lignan.
Q3: How do I confirm the toxicity is ROS-dependent? A: Perform a rescue experiment.
-
Group A: Gomisin L2 (IC50 dose).
-
Group B: Gomisin L2 + NAC (5 mM).
-
If Group B survives significantly better, the mechanism is ROS-mediated.
References
-
Gomisin M2 and Breast Cancer Stem Cells. (2019).[4] Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model.[4] NIH.
-
Lignan Cytotoxicity Mechanisms. (2021). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells.[2] PMC.[5]
-
Nanoparticle Selectivity. (2018). Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles.[1] PMC.[5]
-
Synergistic Chemotherapy. (2013). Synergistic co-delivery of doxorubicin and paclitaxel using multi-functional micelles for cancer treatment.[6] PubMed.
-
Gomisin A and Paclitaxel Synergy. (2016). Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer.[7] PMC.[5]
-
Pharmacokinetics of Schisandra Lignans. (2017). Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS.[8] PMC.[5]
Sources
- 1. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential for pharmacokinetic interactions between Schisandra sphenanthera and bosutinib, but not imatinib: in vitro metabolism study combined with a physiologically‐based pharmacokinetic modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of Paclitaxel and Doxorubicin with liposomes nanoparticles in Cancer therapy: A review [jns.kashanu.ac.ir]
- 7. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Gomisin L2 in comparison to other Schisandra lignans
This technical guide provides an objective, data-driven analysis of Gomisin L2 , a dibenzocyclooctadiene lignan isolated from Schisandra species. Unlike the widely commercialized Schisandrin A or B, Gomisin L2 represents a specialized fraction with distinct cytotoxic properties.
Executive Summary
Gomisin L2 (Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-3-ol) is a stereoisomer of Gomisin L1 and a bioactive constituent of Schisandra chinensis and Schisandra pubescens.[1] While Schisandra lignans are collectively renowned for hepatoprotection, Gomisin L2 is distinct for its cytotoxic potential against specific carcinoma lines (A549, PC-3).[1]
Key Differentiator: Unlike Gomisin N and J, which are primarily investigated for anti-inflammatory (NO inhibition) pathways, Gomisin L2 exhibits direct anti-proliferative activity, making it a candidate of interest for oncology research rather than general inflammation management.
Chemical & Pharmacological Profile
The efficacy of Schisandra lignans is dictated by the substitution patterns on the dibenzocyclooctadiene core and the stereochemistry of the biphenyl bond.
| Feature | Gomisin L2 | Gomisin L1 | Gomisin N |
| Class | Dibenzocyclooctadiene Lignan | Dibenzocyclooctadiene Lignan | Dibenzocyclooctadiene Lignan |
| Stereochemistry | Atropisomer of L1 | Atropisomer of L2 | Distinct configuration |
| Primary Activity | Cytotoxicity (Anti-tumor) | Anti-HIV / Apoptosis | Anti-inflammatory / Hepatoprotective |
| Key Mechanism | Growth inhibition ( | ROS induction via NOX inhibition | NF-κB / MAPK inhibition |
Comparative Efficacy Analysis
Case Study 1: Cytotoxicity Profile (Cancer Cell Lines)
Experimental data indicates that Gomisin L2 possesses moderate-to-marginal cytotoxicity.[1] While less potent than pure chemotherapeutics (e.g., Paclitaxel), its activity profile suggests potential as a scaffold for multidrug resistance (MDR) reversal agents, a common trait in this lignan class.
Table 1: Comparative Cytotoxicity (
| Compound | A549 (Lung Carcinoma) | PC-3 (Prostate Cancer) | KB (Nasopharyngeal) | Clinical Relevance |
| Gomisin L2 | 11.83 - 15.0 µM | ~35.65 µM | Moderate | Lead Compound |
| Gomisin N | > 50 µM (Inactive) | > 50 µM | Weak | Anti-inflammatory focus |
| Schisandrin B | 25.0 - 40.0 µM | Moderate | Moderate | MDR Reversal Agent |
| Paclitaxel (Ctrl) | < 0.01 µM | < 0.01 µM | Potent | Clinical Standard |
Interpretation: Gomisin L2 shows superior direct cytotoxicity against lung carcinoma (A549) compared to the hepatoprotective Gomisin N.[1] This suggests a structure-activity relationship (SAR) where the specific stereochemistry of L2 favors interaction with antiproliferative targets rather than inflammatory mediators.[1]
Case Study 2: Mechanistic Divergence (Inflammation vs. Apoptosis)
While Gomisin J and N are potent inhibitors of Nitric Oxide (NO) production in LPS-stimulated macrophages (IC50 ~1-5 µM), Gomisin L2 does not exhibit this primary anti-inflammatory phenotype.[1] Instead, its isomer, Gomisin L1 , has been proven to induce apoptosis via ROS generation and NADPH Oxidase (NOX) modulation .[2] Given the structural identity, Gomisin L2 likely influences similar oxidative stress pathways to induce cell death, distinct from the NF-κB suppression seen in other lignans.
Mechanistic Insights & Signaling Pathways[1][3][4]
The following diagram illustrates the divergent signaling pathways between Gomisin L2 (Cytotoxicity focus) and Gomisin N (Inflammation focus).[1]
Figure 1: Divergent pharmacological mechanisms.[1] Gomisin L2 exploits oxidative stress (ROS) to kill cancer cells, whereas Gomisin N prevents inflammatory signaling (NF-κB).[1]
Experimental Protocols
To validate the efficacy of Gomisin L2, the following standardized protocol for isolation and cytotoxicity screening is recommended. This workflow ensures reproducibility and distinguishes L2 from its isomers.[1]
Phase 1: Isolation & Purification (Critical for Stereoisomers)
Since Gomisin L2 is an isomer of L1, standard silica columns may not separate them effectively.[1]
-
Extraction: Extract air-dried Schisandra stems/fruits with 95% EtOH at room temperature.
-
Partition: Suspend extract in water and partition with diethyl ether.
-
Chromatography (Step 1): Subject diethyl ether fraction to Silica Gel Column Chromatography (CC) using Petroleum Ether:Acetone gradient (99:1 to 3:7).
-
Chromatography (Step 2 - Refinement): Use Sephadex LH-20 (eluted with MeOH) or Semi-preparative HPLC (ODS column, MeOH:H2O 75:25) to resolve Gomisin L2 from L1 and M1.
-
Validation: Verify purity (>95%) via 1H-NMR and specific optical rotation (L2 and L1 have different rotation values).
-
Phase 2: Cytotoxicity Screening (MTT/Resazurin Assay)
Objective: Determine
-
Seeding: Seed A549 cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS.
-
Treatment:
-
Development:
-
Analysis: Measure absorbance (570 nm) or fluorescence. Calculate
using non-linear regression (Log(inhibitor) vs. response).[1]
Conclusion
Gomisin L2 is a specialized lignan that offers a complementary efficacy profile to the more common Schisandra constituents. While it lacks the potent anti-inflammatory action of Gomisin N, its cytotoxic activity against lung and prostate cancer lines positions it as a valuable scaffold for oncological research. Future development should focus on its synergy with standard chemotherapeutics to exploit its potential in reversing multidrug resistance.[1]
References
-
Cytotoxic and potential anticancer constituents from the stems of Schisandra pubescens. Source: Pharmaceutical Biology (2013) Context:[3] Primary source for Gomisin L2 cytotoxicity data (
values) against A549 and PC-3 cell lines.[1] -
Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. Source: Int. J. Mol.[4] Sci. (2021) Context: Establishes the ROS/NOX mechanism for the Gomisin L isomer class.
-
New dibenzocyclooctadiene lignan from Schisandra chinensis (Turcz.)[1][5][6] Baill. fruits. Source: Archives of Pharmacal Research (2006) Context:[1][5][6][7][8][9][10][11] Details the isolation protocols and structural differentiation of Gomisin L2, L1, M1, and M2.
-
Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis. Source: Bioscience, Biotechnology, and Biochemistry (2010) Context: Provides comparative baseline data for Gomisin N/J anti-inflammatory activity.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Kadsuralignan A | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Schisandrol A | CAS:7432-28-2 | Manufacturer ChemFaces [chemfaces.com]
- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
